1,2-Diphenylethanedione monoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYFEGTUWWPTR-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-77-8 | |
| Record name | Benzil, monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Synthesis of 1,2-Diphenylethanedione Monoxime from Benzil: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 1,2-diphenylethanedione monoxime, also known as α-benzil monoxime, from benzil. The primary method detailed is the condensation reaction of benzil with hydroxylamine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis of this compound from benzil. These values are compiled from various established methodologies.
| Parameter | Value | Notes |
| Reactants | Benzil, Hydroxylamine Hydrochloride | |
| Reagents | Ethanol, Sodium Hydroxide | |
| Reaction Temperature | Maintained at or below 0°C, ideally around -5°C[1] | Crucial for selective formation of the α-oxime |
| Reaction Time | Approximately 1.25 hours for the initial reaction[1] | |
| Product Melting Point | 137-140°C[1][2] | A key indicator of product purity |
| Appearance | White, leaf-shaped crystals with a metallic gloss[2] | |
| Solubility | Readily soluble in alcohol, ether, chloroform, and acetic acid[2] | Sparingly soluble in water and benzene[2] |
Reaction and Workflow
The synthesis of this compound from benzil proceeds via a condensation reaction. Benzil, a diketone, reacts with hydroxylamine to form the corresponding monoxime. The reaction is typically carried out in an alkaline medium to liberate the free hydroxylamine from its hydrochloride salt.[3] The use of low temperatures during the addition of the base is critical to favor the formation of the desired α-isomer.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of α-benzil monoxime, adapted from established procedures.[1]
Materials and Equipment:
-
Benzil (pure)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Mechanical stirrer
-
Sintered glass filter
-
Beakers and flasks
-
Ice-salt bath
Procedure:
-
Preparation of Reactant Mixture: In a flask equipped with a mechanical stirrer, grind pure benzil into a fine paste with a small amount of ethanol. To this paste, add one equivalent of hydroxylamine hydrochloride dissolved in a minimal amount of concentrated aqueous solution.
-
Cooling: Place the reaction flask in an ice-salt bath to cool the mixture to approximately -5°C. Efficient cooling is crucial for the success of this synthesis.
-
Addition of Base: Prepare a 20% aqueous solution of sodium hydroxide. Add this solution dropwise to the cooled and rapidly stirred reaction mixture. It is imperative that the temperature of the reaction mixture does not exceed 0°C during this addition. Continue the addition until three equivalents of NaOH have been added.
-
Reaction: Allow the mixture to stir for approximately 1.25 hours, maintaining the low temperature.
-
Isolation of Crude Product: After the reaction period, dilute the mixture with water. A small amount of unreacted benzil may precipitate. Remove this by filtration through a sintered glass filter.
-
Precipitation: Transfer the clear filtrate to a separate beaker and acidify it with concentrated hydrochloric acid. The acidification will cause the α-benzil monoxime to precipitate out of the solution.
-
Purification: Collect the crude product by filtration. The purity of the α-benzil monoxime can be significantly improved by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture.[4]
-
Drying and Characterization: Dry the purified crystals. The final product should be characterized by determining its melting point, which is expected to be in the range of 137-140°C.[1][2]
References
An In-Depth Technical Guide to 1,2-Diphenylethanedione Monoxime (CAS: 14090-77-8): Properties, Synthesis, and Derivatives with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-diphenylethanedione monoxime (CAS: 14090-77-8), also known as α-benzil monoxime. It details the compound's physicochemical properties, spectroscopic data, and a step-by-step synthesis protocol. While the core molecule primarily serves as a versatile synthetic intermediate, this guide places a special emphasis on its derivatives, particularly thiocarbohydrazones, which have demonstrated significant potential as antimicrobial and anticancer agents. The putative mechanisms of action for these derivatives, including the induction of apoptosis in cancer cells and the inhibition of key bacterial enzymes, are discussed. This document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound is a well-established organic compound that features both a ketone and an oxime functional group.[1] This unique structure makes it a valuable precursor for the synthesis of more complex molecules, including a variety of heterocyclic compounds.[1] Its parent compound, benzil, is a known building block in organic chemistry, notably utilized in the benzilic acid rearrangement.[1] The monoxime derivative maintains this reactivity while introducing the versatile chemistry of the oxime moiety. While the direct biological activity of this compound is not extensively documented, its derivatives have emerged as promising candidates in the development of new therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, crucial for the identification and characterization of the compound, are detailed in Tables 2, 3, and 4.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14090-77-8 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | (2Z)-2-(hydroxyimino)-1,2-diphenylethan-1-one |
| Synonyms | α-Benzil monoxime, Benzil monoxime |
| Appearance | White leaf-shaped crystals with a metallic gloss |
| Melting Point | 137-138 °C |
| Solubility | Easily soluble in alcohol, ether, chloroform, and acetic acid; slightly soluble in water, benzene, and crude oil. |
| Decomposition Temperature | 200 °C |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (Oxime) | Stretching | 3200 - 3600 (broad) |
| C=O (Carbonyl) | Stretching | 1650 - 1700 (strong) |
| C=N (Oxime) | Stretching | 1620 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-O (Oxime) | Stretching | 900 - 960 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.2-7.9 | Multiplet | Aromatic protons |
| ¹H | 9.5-10.5 | Singlet (broad) | Oxime OH |
| ¹³C | 127-135 | Multiple peaks | Aromatic carbons |
| ¹³C | ~150 | Singlet | C=N (Oxime) |
| ¹³C | ~195 | Singlet | C=O (Carbonyl) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Formula |
| 225 | [M]⁺ | [C₁₄H₁₁NO₂]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of α-benzil monoxime from benzil and hydroxylamine hydrochloride.[2][3]
Materials:
-
Benzil (21g, 0.1 mol)
-
Hydroxylamine hydrochloride (6.9g, 0.1 mol)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a beaker, create a thin paste of benzil (21g) with a small amount of ethanol.
-
Prepare a concentrated aqueous solution of hydroxylamine hydrochloride (6.9g).
-
Prepare a concentrated aqueous solution of sodium hydroxide.
-
Add the hydroxylamine hydrochloride solution to the benzil paste and stir.
-
Slowly add the sodium hydroxide solution to the mixture with continuous stirring. The reaction is exothermic and the product will begin to precipitate.
-
After the initial reaction subsides, allow the mixture to stand for 30-60 minutes to complete the precipitation.
-
Filter the crude product and wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure α-benzil monoxime.
-
Dry the purified crystals and determine the melting point (expected: 137-138 °C).
Synthesis of α-Benzil Monoxime Thiocarbohydrazide Derivatives
This protocol outlines a general procedure for the synthesis of thiocarbohydrazide derivatives of α-benzil monoxime, which have shown biological activity.[4][5]
Materials:
-
α-Benzil monoxime (0.10 mol)
-
Thiocarbohydrazide (0.11 mol)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a 500 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-benzil monoxime (0.10 mol) in 100 mL of ethanol.
-
Stir the solution at 60°C and add 3 mL of concentrated HCl.
-
In a separate beaker, dissolve thiocarbohydrazide (0.11 mol) in 150 mL of water.
-
Add the thiocarbohydrazide solution dropwise to the α-benzil monoxime solution over a period of 45 minutes.
-
After the addition is complete, reflux the reaction mixture at 90°C for 24 hours.
-
After reflux, recover the ethanol from the reaction mixture by distillation.
-
Allow the remaining solution to cool to room temperature. The product will precipitate.
-
Separate the precipitate by filtration.
-
Wash the crude product with cold methanol and dry.
-
Purify the product by dissolving it in methanol at 60°C and allowing it to cool to room temperature for recrystallization.
-
Filter the purified light-yellow crystals, wash with cold methanol, and dry under vacuum.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating a thiocarbohydrazide moiety, have demonstrated significant biological activities.
Anticancer Activity
Several novel α-benzil monoxime thiocarbohydrazide derivatives have been synthesized and evaluated for their in vitro cytostatic activity against a panel of NCI 60 cancer cell lines.[2][5] A number of these compounds have shown promising anticancer activity across various cancer types, including colon, CNS, melanoma, and breast cancers.[5] For instance, certain derivatives displayed notable antiproliferative effects against leukemia and breast cancer cell lines.[5] In some cases, these derivatives have exhibited superior potency when compared to the established drug sunitinib.[5]
The likely mechanism of action for the anticancer activity of these derivatives is the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Antimicrobial Activity
Derivatives of α-benzil monoxime thiocarbohydrazide have also been screened for their antibacterial and antifungal activities.[5] Several of these compounds have shown noteworthy activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5] For example, some derivatives exhibited significant growth inhibition against Acinetobacter baumannii, Escherichia coli, and Candida albicans.[5] Importantly, some of the active compounds displayed negligible cytotoxicity towards human embryonic kidney cells and red blood cells, indicating a promising safety profile.[5]
A common mechanism of action for antibacterial agents is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. By inhibiting this enzyme, the drugs can effectively halt bacterial proliferation. Another key target is the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes. Inhibition of peptidoglycan synthesis, a key component of the cell wall, leads to cell lysis and death.
References
- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 3. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the E/Z Isomerism of 1,2-Diphenylethanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E/Z isomerism of 1,2-diphenylethanedione monoxime, a molecule of significant interest in synthetic and medicinal chemistry. This document details the synthesis, separation, and characterization of its geometric isomers, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Introduction to this compound
This compound, commonly known as benzil monoxime, is an α-keto-oxime that exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This isomerism gives rise to two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. The arrangement of the hydroxyl group (-OH) of the oxime relative to the benzoyl group determines the configuration. These isomers, historically referred to as α- and β-benzilmonoxime, possess distinct physical and spectroscopic properties. The selective synthesis and characterization of these isomers are crucial for applications in areas such as coordination chemistry, materials science, and as intermediates in the synthesis of nitrogen-containing heterocyclic compounds.
Physicochemical and Spectroscopic Data of E/Z Isomers
The distinct spatial arrangement of the functional groups in the E and Z isomers of this compound leads to measurable differences in their physical and spectroscopic properties. The following tables summarize the key quantitative data for each isomer.
Table 1: Physicochemical Properties of this compound Isomers
| Property | E-Isomer (α-form) | Z-Isomer (β-form) | Reference(s) |
| Melting Point (°C) | 140 | 112 | [1] |
| pKa | 8.80 | 10.0 | [2] |
Note: Some sources report a melting point of 137-138°C for the α-oxime.[1] The melting point of the β-oxime can be lower (e.g., 62-63°C) when crystallized with benzene of solvation.[3]
Table 2: Spectroscopic Data for E-1,2-Diphenylethanedione Monoxime
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| Infrared (IR) | ν(O-H): 3397 cm⁻¹ν(C=O): 1733.3 cm⁻¹ν(C=N): 1646.7 cm⁻¹ | [2] |
Table 3: Crystallographic Data for E-1,2-Diphenylethanedione Monoxime
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| O=C-C=N Torsion Angle | 170.2(2)° (transoid conformation) | [2] |
| Dihedral Angle (Phenyl Rings) | 78.6(1)° | [2] |
| Hydrogen Bond (O-H···O) | 2.708 Å | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and separation of the E and Z isomers of this compound.
Synthesis of 1,2-Diphenylethanedione (Benzil)
The precursor, benzil, can be synthesized from benzoin via oxidation.
Reaction: Oxidation of Benzoin to Benzil
Materials:
-
Benzoin (1.0 g)
-
Concentrated Nitric Acid (HNO₃) (3.0 mL)
-
95% Ethanol
-
Deionized Water
Procedure:
-
Place 1.0 g of benzoin in a 50-mL beaker.
-
In a fume hood, carefully and slowly add 3.0 mL of concentrated nitric acid dropwise to the benzoin.
-
Heat the mixture in a boiling water bath for approximately 20 minutes. Brown, toxic fumes of nitrogen oxides will be evolved.
-
After heating, add 30 mL of cold (10 °C) deionized water to the reaction mixture.
-
Cool the beaker in an ice-water bath to induce crystallization of the crude benzil, which typically appears as a yellow solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Recrystallize the crude benzil from 95% ethanol to yield the purified product.[4]
Synthesis of this compound (Mixture of Isomers)
The monoxime is prepared by the condensation of benzil with hydroxylamine.
Reaction: Benzil + Hydroxylamine → this compound + H₂O
Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve benzil in ethanol in a round-bottom flask.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and a stoichiometric amount of sodium hydroxide to liberate the free hydroxylamine.
-
Add the hydroxylamine solution to the ethanolic solution of benzil.
-
The reaction mixture is typically heated under reflux for a specified period (e.g., 1-2 hours) to facilitate the condensation reaction.
-
After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.
-
The resulting solid, which is a mixture of E and Z isomers, is collected by filtration.
Separation of the E and Z Isomers
The separation of the geometric isomers is achieved through fractional crystallization, exploiting their different solubilities.
Procedure for Isolating the E-Isomer (α-form):
-
Take the crude mixture of isomers obtained from the synthesis step.
-
Perform a primary recrystallization from an ethanol-water mixture (e.g., 3:2 v/v).[5]
-
Collect the crystals and perform a second recrystallization from benzene. This step is reported to yield the pure E-isomer (m.p. 140 °C).[1][3]
Procedure for Isolating the Z-Isomer (β-form):
-
The mother liquor from the initial crystallization of the E-isomer is enriched with the Z-isomer.
-
Careful concentration of the mother liquor followed by cooling can induce the crystallization of the Z-isomer.
-
The Z-isomer is reported to be more soluble and may crystallize with solvent molecules (e.g., benzene), resulting in a lower melting point (m.p. 112 °C for the pure form).[1]
Visualized Workflows and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes and concepts related to the E/Z isomerism of this compound.
Figure 1: Synthesis and Separation Workflow for this compound Isomers.
Figure 2: E/Z Isomerism in this compound.
Figure 3: Characterization Workflow for Isomer Configuration Determination.
Conclusion
The E/Z isomerism of this compound presents a classic yet important case study in stereochemistry. The distinct properties of the E and Z isomers, substantiated by crystallographic, spectroscopic, and physicochemical data, underscore the impact of geometric configuration on molecular characteristics. The provided experimental protocols offer a framework for the synthesis and separation of these isomers, which are valuable intermediates in organic synthesis. Further research to fully elucidate the ¹H and ¹³C NMR characteristics of the individual isomers would provide a more complete spectroscopic profile and enhance the analytical tools available for their study.
References
A Technical Guide to the Synthesis of Heterocyclic Compounds from 1,2-Diphenylethanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic utility of 1,2-diphenylethanedione monoxime, also known as benzil monoxime, as a versatile precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. This document provides detailed experimental protocols, quantitative data, and mechanistic insights into the formation of key heterocyclic scaffolds, including imidazoles, quinoxalines, and oxadiazoles.
Introduction
This compound, an α-oximino ketone, is a valuable and readily accessible starting material in organic synthesis. Its bifunctional nature, possessing both a carbonyl and an oxime group, allows for a diverse range of cyclization reactions to form various heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will delve into the specific reaction pathways and methodologies for leveraging this unique substrate to construct valuable heterocyclic structures.
Synthesis of Imidazoles
The most common application of α-dicarbonyl compounds and their derivatives is in the synthesis of imidazoles. While the direct reaction of 1,2-diphenylethanedione (benzil) with an aldehyde and ammonium acetate is a well-established method for producing 2,4,5-trisubstituted imidazoles, the use of this compound offers an alternative route. The condensation of α-hydroxyimino ketones with aldehydes and ammonia can also yield imidazole derivatives.
Synthesis of 2,4,5-Triphenyl-1H-imidazole
A prevalent method for the synthesis of 2,4,5-triphenyl-1H-imidazole involves the reaction of benzil, benzaldehyde, and ammonium acetate.[1][2][3][4][5][6] While not directly starting from the monoxime, this foundational reaction provides context for the reactivity of the 1,2-dicarbonyl scaffold.
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5 mmol).
-
Add a catalytic amount of sulfuric acid immobilized on silica gel (H2SO4·SiO2) (0.1 g).[1]
-
Heat the mixture with stirring at 110 °C for 1 hour.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the resulting mixture with water and separate the solid product by filtration.
-
Recrystallize the crude product from 96% ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
Table 1: Reaction Conditions for the Synthesis of 2,4,5-Triphenyl-1H-imidazole
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | NH4OAc | H2SO4·SiO2 | None | 110 | 1 | High | [1] |
| Benzoin | Benzaldehyde | Ammonia | None | Reflux | 4 | - | - | [2] |
Logical Workflow for Imidazole Synthesis
The synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate follows a well-established multicomponent reaction pathway.
Caption: General workflow for the synthesis of 2,4,5-triphenylimidazole.
Synthesis of Quinoxalines
Quinoxaline derivatives are another important class of heterocyclic compounds that can be synthesized from 1,2-dicarbonyl compounds. The classical method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] While direct experimental data for this compound is scarce, the reactivity of the carbonyl group suggests its potential in this transformation, likely followed by elimination of the oxime moiety. Furthermore, α-hydroxy ketones, which are structurally related to α-oximino ketones, are known to react with o-phenylenediamines to form quinoxalines.[8]
General Synthesis of Quinoxalines from 1,2-Dicarbonyls
The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a robust method for quinoxaline synthesis.[7]
-
Combine equimolar amounts of the o-phenylenediamine and the 1,2-dicarbonyl compound in glacial acetic acid.
-
Reflux the mixture for 2-3 hours.
-
Allow the reaction mixture to cool and then pour it into cold water with vigorous stirring.
-
Collect the precipitate that forms. The product can be further induced to precipitate by the addition of 20% aqueous NaOH.
-
Recrystallize the product from ethanol.
Synthesis of Quinoxaline-N-Oxides
A related and important class of compounds are quinoxaline 1,4-di-N-oxides, which can be synthesized from benzofurazan N-oxide derivatives and compounds with two α-hydrogens, such as β-diketone esters, in what is known as the Beirut reaction.[1] This highlights a different synthetic strategy for accessing oxidized quinoxaline systems.
-
To a solution of 5-methoxy benzofuroxan N-oxide (1.5 mmol) in an appropriate solvent, add dimethyl malonate (1.6 mmol).
-
The reaction is carried out for 2 hours.
-
The product is isolated as brown crystals.
Table 2: Synthesis of Quinoxaline Derivatives
| Reactants | Product | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |
| o-Phenylenediamine, 1,2-Diketone | Quinoxaline derivative | Acetic Acid | Reflux | 2-3 h | - | [9] |
| 5-Methoxy benzofuroxan N-oxide, Dimethyl malonate | 2-Carbomethoxy-3-hydroxy-6-methoxylquinoxaline-di-N-oxide | - | - | 2 h | 81.2 | [1] |
Reaction Pathway for Quinoxaline Synthesis
The formation of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a straightforward condensation reaction.
Caption: General pathway for the synthesis of 2,3-diphenylquinoxaline.
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles can be synthesized through the cyclization of amidoxime derivatives with acylating agents.[10] This suggests a potential synthetic route from this compound if it can be converted into a suitable amidoxime precursor. The most common method involves the reaction of an amidoxime with an acyl chloride.[10]
General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
The synthesis of 3,5-diaryl-1,2,4-oxadiazoles is typically achieved by reacting an amidoxime with an acyl chloride.[10]
-
Prepare an O-acylamidoxime intermediate by reacting an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent.
-
Isolate the O-acylamidoxime intermediate.
-
Perform the cyclocondensation of the O-acylamidoxime to the 1,2,4-oxadiazole in the presence of a base such as tetrabutylammonium fluoride (TBAF) in THF at room temperature. The reaction time can vary from 1 to 16 hours.
Table 3: Synthesis of 1,2,4-Oxadiazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Amidoxime | Acyl Chloride | Two-stage: O-acylation followed by base-catalyzed cyclization | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | [11] |
| Amidoxime | Aldehyde | NaOH/DMSO, air | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | [11] |
Signaling Pathway for 1,2,4-Oxadiazole Synthesis
The formation of a 1,2,4-oxadiazole from an amidoxime and an acyl chloride proceeds through an O-acylated intermediate followed by cyclization.
Caption: Pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Other Potential Transformations
The unique structure of this compound opens up possibilities for other heterocyclic syntheses and rearrangements.
Beckmann Rearrangement
Oximes are known to undergo the Beckmann rearrangement in the presence of acid to form amides.[12][13][14][15][16] In the case of this compound, this could lead to the formation of N-phenyl-2-oxo-2-phenylacetamide or 2-oxo-N,2-diphenylacetamide, depending on which phenyl group migrates. This rearrangement can be a competing pathway or a deliberate transformation to access amide-based structures. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or promoted by reagents such as tosyl chloride or phosphorus pentachloride.[12]
Synthesis of Oxazoles
Substituted oxazoles can be synthesized from α-acylamino ketones via the Robinson-Gabriel cyclocondensation.[17] This suggests that if this compound is first converted to an α-acylamino ketone, subsequent cyclization could yield an oxazole. Additionally, direct methods for oxazole synthesis from ketones and nitriles using hypervalent iodine reagents have been developed.[17]
Conclusion
This compound is a promising and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. Its dual functionality allows for the construction of imidazoles, quinoxalines, and potentially oxadiazoles and oxazoles through various synthetic strategies. This guide has provided an overview of these transformations, including detailed experimental protocols for related and foundational reactions, quantitative data where available, and mechanistic diagrams to illustrate the reaction pathways. Further research into the direct application of this compound in these and other heterocyclic syntheses will undoubtedly expand its utility in the fields of organic and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. scispace.com [scispace.com]
- 6. ijcrt.org [ijcrt.org]
- 7. soc.chim.it [soc.chim.it]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. scielo.br [scielo.br]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Beckmann Rearrangement [organic-chemistry.org]
- 15. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
1,2-Diphenylethanedione Monoxime: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime, is a versatile organic compound that serves as a pivotal precursor in the synthesis of a wide array of nitrogen-containing heterocycles. Its unique bifunctional nature, possessing both a ketone and an oxime moiety, allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the formation of various heterocyclic systems, including detailed experimental protocols, quantitative data, and mechanistic insights.
Synthesis of this compound
The most common and established method for the synthesis of this compound involves the condensation of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride.[1] The reaction proceeds via a nucleophilic addition of hydroxylamine to one of the carbonyl groups of benzil, followed by dehydration to yield the monoxime.
Experimental Protocol: Synthesis of α-Benzilmonoxime [1]
In a 250 mL round-bottom flask, 21.0 g (0.1 mol) of benzil and 7.0 g (0.1 mol) of hydroxylamine hydrochloride are dissolved in 150 mL of 95% ethanol. The mixture is heated to boiling, and then a solution of 10 g of sodium hydroxide in 20 mL of water is added slowly with shaking. The solution is boiled for an additional 10 minutes, after which it is diluted with 500 mL of cold water and acidified with hydrochloric acid. The precipitated α-benzilmonoxime is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from ethanol.
| Reactants | Molar Ratio | Solvent | Reaction Time | Yield | Melting Point |
| Benzil, Hydroxylamine HCl, NaOH | 1 : 1 : 2.5 | Ethanol/Water | 10 min (boiling) | ~90% | 137-138 °C |
Diagram: Synthesis of this compound
Caption: Synthesis of this compound from Benzil.
Applications in Heterocyclic Synthesis
The presence of both a carbonyl and an oxime functional group in this compound provides multiple reactive sites for cyclization and condensation reactions, leading to the formation of a variety of heterocyclic scaffolds.
Synthesis of Imidazoles
While the direct use of the monoxime for imidazole synthesis is less common than the use of the parent dicarbonyl (benzil), the general principle involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. This is known as the Radziszewski synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (from Benzil) [2]
In a round-bottom flask, 1 mole of benzaldehyde, 1 mole of benzil, and 5 moles of ammonium acetate are mixed with 0.1 g of silica-supported sulfuric acid (H₂SO₄·SiO₂) as a catalyst. The mixture is stirred for 1 hour at 110 °C. After the reaction is complete, the mixture is cooled to room temperature, washed with water, and the crude product is separated by filtration. The final product is recrystallized from 96% ethanol and dried under vacuum at 60 °C for 24 hours.
| Reactants | Catalyst | Temperature | Reaction Time |
| Benzaldehyde, Benzil, Ammonium Acetate | H₂SO₄·SiO₂ | 110 °C | 1 hour |
Diagram: General Synthesis of Trisubstituted Imidazoles
Caption: Radziszewski synthesis of trisubstituted imidazoles.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While benzil is the direct precursor, the monoxime can be envisioned to participate in similar reactions, potentially leading to quinoxaline-N-oxides under specific conditions.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (from Benzil) [3][4]
To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in a suitable solvent like ethanol or toluene (8 mL), a catalytic amount of an acid or a solid-supported catalyst is added.[3][4] The mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization from ethanol.
| Reactants | Solvent | Catalyst | Temperature | Yield |
| o-Phenylenediamine, Benzil | Toluene | AlCuMoVP | 25 °C | 92%[4] |
| o-Phenylenediamine, Benzil | Ethanol | TiO₂-Pr-SO₃H | Room Temp. | 95%[3] |
Diagram: Synthesis of Quinoxalines
Caption: General route for the synthesis of quinoxalines.
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles can be synthesized from amidoximes and acylating agents. This compound, upon conversion to its corresponding amidoxime, could serve as a precursor to 3-benzoyl-3-phenyl-1,2,4-oxadiazole derivatives. A more direct, albeit less common, conceptual pathway involves the reaction of the monoxime with a nitrile oxide. A general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes.[5]
Experimental Protocol: General Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles [5]
A substituted benzamidoxime is reacted with a substituted benzoyl chloride in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature. The intermediate O-acylbenzamidoxime is then cyclized, often with heating or by using a dehydrating agent, to afford the 3,5-diaryl-1,2,4-oxadiazole.
| Reactants | Base | Solvent | Reaction Type |
| Benzamidoxime, Benzoyl Chloride | Pyridine/Triethylamine | Dichloromethane | Acylation followed by Cyclization |
Diagram: Synthesis of 1,2,4-Oxadiazoles
Caption: General pathway for 1,2,4-oxadiazole synthesis.
Beckmann Rearrangement
The Beckmann rearrangement of ketoximes to amides is a fundamental transformation in organic synthesis. The rearrangement of α-benzil monoxime, however, is reported to undergo a "second-order" Beckmann rearrangement, particularly in the presence of reagents like benzenesulfonyl chloride in pyridine. This leads to cleavage of the C-C bond, yielding benzoic acid and benzonitrile.[6][7]
Conceptual Pathway: Second-Order Beckmann Rearrangement
The reaction is initiated by the formation of a sulfonate ester of the oxime, which then undergoes rearrangement. Instead of a simple migration of one of the phenyl groups to the nitrogen, the reaction proceeds through a fragmentation pathway.
Diagram: Second-Order Beckmann Rearrangement of α-Benzil Monoxime
Caption: Fragmentation pathway in the Beckmann rearrangement.
Synthesis of α-Benzilmonoximehydrazone
The ketone functionality of this compound can readily undergo condensation with hydrazine derivatives to form hydrazones. These products can serve as precursors for further cyclization reactions.
Experimental Protocol: Synthesis of α-Benzilmonoximehydrazone [8]
An alcoholic solution of α-benzilmonoxime is reacted with an 80% aqueous solution of hydrazine hydrate. The resulting α-benzilmonoximehydrazone is obtained with a yield of approximately 77% and has a melting point of 172 °C.[8]
| Reactants | Solvent | Yield | Melting Point |
| α-Benzilmonoxime, Hydrazine Hydrate | Ethanol/Water | ~77% | 172 °C[8] |
Diagram: Synthesis of α-Benzilmonoximehydrazone
Caption: Formation of α-Benzilmonoximehydrazone.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features allow for a range of synthetic transformations, including condensations to form imidazoles and quinoxalines (from the parent dicarbonyl), cyclizations to yield oxadiazoles, and fragmentation via the Beckmann rearrangement. The derivatization of its ketone functionality, as demonstrated by the synthesis of α-benzilmonoximehydrazone, further expands its utility as a building block in organic synthesis. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this precursor in the quest for novel bioactive molecules and functional materials. Further investigation into the direct and selective functionalization of the oxime group in concert with the adjacent ketone will undoubtedly unveil new and efficient synthetic pathways to complex heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Osazone - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. US4128579A - Process for the manufacture of α,β-unsaturated cycloaliphatic ketoximes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Spectral Properties of α-Benzil Monoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Benzil monoxime, a derivative of benzil, is a compound of significant interest in organic synthesis and analytical chemistry. Its utility as a reagent and intermediate necessitates a thorough understanding of its physicochemical and spectral characteristics. This technical guide provides a comprehensive overview of the physical and spectral properties of α-benzil monoxime, including detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physical Properties
α-Benzil monoxime is a white, leaf-shaped crystalline solid with a metallic gloss. It is readily soluble in various organic solvents such as alcohol, ether, chloroform, and acetic acid, but only slightly soluble in water, benzene, or crude oil. The compound decomposes at temperatures around 200°C.
Table 1: Physical and Chemical Properties of α-Benzil Monoxime
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Appearance | White leaf-shaped crystals with a metallic gloss | [No specific citation found] |
| Melting Point | 137-138 °C | [No specific citation found] |
| Solubility | Easily soluble in alcohol, ether, chloroform, and acetic acid. Slightly soluble in water, benzene, or crude oil. | [No specific citation found] |
| Decomposition Temperature | 200 °C | [No specific citation found] |
| CAS Number | 14090-77-8 | [1] |
Spectral Properties
The spectral properties of α-benzil monoxime are crucial for its identification and structural elucidation. The following sections detail its characteristics in various spectroscopic techniques.
Table 2: Summary of Spectral Data for α-Benzil Monoxime
| Spectroscopic Technique | Key Observations | Reference |
| UV-Vis Spectroscopy (in Ethanol) | λmax: 305 nm | [No specific citation found] |
| Infrared (IR) Spectroscopy (Solid) | Major peaks corresponding to O-H, C=O, C=N, and aromatic C-H stretches. | [1] |
| ¹H NMR Spectroscopy | Data not available in the searched literature. | |
| ¹³C NMR Spectroscopy | Data not available in the searched literature. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225. Key fragments at m/z 105, 77. | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
In an ethanolic solution, α-benzil monoxime exhibits a maximum absorption (λmax) at 305 nm. This absorption is attributed to the electronic transitions within the conjugated system of the molecule, involving the phenyl rings, the carbonyl group, and the oxime functionality.
Infrared (IR) Spectroscopy
The infrared spectrum of solid α-benzil monoxime displays characteristic absorption bands that correspond to its functional groups. The spectrum is dominated by a broad O-H stretching band, a sharp C=O stretching band, a C=N stretching band of the oxime, and several bands corresponding to the aromatic C-H and C=C bonds of the phenyl rings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectral data for α-benzil monoxime were not available in the reviewed literature. However, based on its structure, the ¹H NMR spectrum is expected to show a singlet for the hydroxyl proton of the oxime group and a series of multiplets in the aromatic region corresponding to the protons of the two phenyl rings. The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the oxime carbon, and the carbons of the two distinct phenyl rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of α-benzil monoxime shows a molecular ion peak (M⁺) at an m/z of 225, corresponding to its molecular weight.[3] The fragmentation pattern is characterized by the alpha-cleavage, a common fragmentation pathway for ketones and oximes. The major fragment ions observed are at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of α-benzil monoxime.
Synthesis of α-Benzil Monoxime
α-Benzil monoxime can be synthesized from the reaction of benzil with hydroxylamine hydrochloride in an ethanolic solution in the presence of a base.
Materials:
-
Benzil
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide
-
Glacial acetic acid
-
Water
-
Beakers, magnetic stirrer, filtration apparatus
Procedure:
-
In a beaker, create a thin paste by adding a small amount of ethanol to 21 g (0.1 M) of benzil.
-
Prepare a concentrated aqueous solution of 6.9 g (0.1 M) of hydroxylamine hydrochloride.
-
Add the hydroxylamine hydrochloride solution to the benzil paste and stir.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while keeping the temperature below 10°C. Continue this for 90 minutes, ensuring the temperature does not rise.
-
After 90 minutes, dilute the reaction mixture with water.
-
Filter the solution to remove any unreacted benzil.
-
Acidify the filtrate with glacial acetic acid and let it stand for 30 minutes to allow for the precipitation of α-benzil monoxime.
-
Filter the precipitate and recrystallize from ethanol to obtain pure α-benzil monoxime. The expected yield is approximately 82%, with a melting point of 137°C. [No specific citation found]
UV-Visible Spectroscopic Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dilute solution of α-benzil monoxime in ethanol.
-
Use a quartz cuvette to hold the sample solution.
-
Record the UV-Vis spectrum over a wavelength range of 200-400 nm, using ethanol as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis
Instrumentation:
-
FTIR Spectrometer with a suitable sample holder (e.g., ATR or KBr press)
Procedure for Solid Sample (KBr Pellet):
-
Grind a small amount of α-benzil monoxime with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer
Procedure:
-
Dissolve an appropriate amount of α-benzil monoxime in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometric Analysis
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Introduce a small amount of the α-benzil monoxime sample into the mass spectrometer.
-
Acquire the mass spectrum under EI conditions.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of α-benzil monoxime and the relationship between its structure and spectral properties.
Caption: Experimental workflow for the synthesis and characterization of α-benzil monoxime.
Caption: Relationship between the structure of α-benzil monoxime and its spectral properties.
Conclusion
This technical guide has provided a detailed overview of the physical and spectral properties of α-benzil monoxime, a compound with important applications in chemical synthesis and analysis. The tabulated data, along with the detailed experimental protocols, offer a practical resource for scientists and researchers. While comprehensive data for UV-Vis, IR, and Mass Spectrometry are presented, the absence of detailed experimental NMR data in the current literature highlights an area for future investigation. The provided visualizations aim to facilitate a clearer understanding of the experimental workflow and the structure-property relationships of this versatile molecule.
References
The Genesis of a Functional Group: A Technical History of Oxime Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of organic chemistry, the oxime functional group (>C=N-OH) stands as a cornerstone of synthesis, analysis, and pharmacology. First described in the late 19th century, these nitrogenous compounds, formed from the condensation of aldehydes or ketones with hydroxylamine, have proven to be remarkably versatile. Their discovery not only introduced a new class of molecules but also provided a critical platform for the development of fundamental concepts in stereochemistry. This technical guide delves into the discovery and history of oxime derivatives, presenting key experimental data, foundational protocols, and the logical progression of scientific understanding that cemented their place in modern chemistry.
The Initial Discovery: Viktor Meyer and the "Nitrogenous Derivatives of Acetone"
The journey of oximes begins with the German chemist Viktor Meyer . In 1882, Meyer and his student, Alois Janny, were investigating the reactions of carbonyl compounds.[1] Their work, detailed in the paper "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone) published in Berichte der deutschen chemischen Gesellschaft, described the reaction between aldehydes or ketones and hydroxylamine.[2][3] This reaction yielded crystalline products which they named "oximes," a portmanteau of "oxygen" and "imine."[2]
This discovery was significant for two primary reasons. First, it provided a simple and reliable method for converting liquid aldehydes and ketones into solid derivatives with sharp, characteristic melting points, which became an invaluable tool for the identification and purification of carbonyl compounds.[1] Second, it opened a new frontier in the study of nitrogen-containing organic compounds.
A New Dimension in Isomerism: The Hantzsch-Werner Theory
Shortly after their discovery, it became apparent that oximes exhibited a peculiar form of isomerism. For example, a single unsymmetrical ketone could often form two different oxime products. This phenomenon could not be explained by the existing theories of structural isomerism. The puzzle was solved in 1890 by Arthur Hantzsch and his student Alfred Werner , who would later win the Nobel Prize for his work on coordination chemistry.
They postulated that the isomerism arose from the spatial arrangement of the groups around the carbon-nitrogen double bond, a concept now known as geometric isomerism (E/Z isomerism). The Hantzsch-Werner theory proposed that the three valences of the nitrogen atom were directed towards the corners of a tetrahedron, allowing for different spatial orientations of the hydroxyl group relative to the substituents on the carbon atom. This was a groundbreaking extension of van't Hoff's and Le Bel's concepts of stereochemistry from the carbon atom to the nitrogen atom.
Below is a diagram illustrating the historical and conceptual relationships between these key figures.
Experimental Protocols and Data
The classical synthesis of oximes remains a staple in organic chemistry laboratories. The preparation of benzophenone oxime is a representative example, known for its high yield and crystalline product.
Detailed Experimental Protocol: Synthesis of Benzophenone Oxime
This protocol is adapted from established and verified methods that reflect the classical approach.
-
Reagent Preparation: In a 2-liter round-bottomed flask, prepare a mixture of benzophenone (100 g, 0.55 mol), hydroxylamine hydrochloride (60 g, 0.86 mol), 95% ethyl alcohol (200 mL), and water (40 mL).
-
Basification: To this mixture, add powdered sodium hydroxide (110 g, 2.75 mol) in portions while shaking. The reaction can be exothermic; cool the flask with tap water if it becomes too vigorous.
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask, bring the mixture to a boil, and allow it to reflux for five minutes.
-
Precipitation: After the reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (300 mL) in 2 liters of water. A precipitate will form.
-
Isolation and Purification: Filter the precipitate using suction filtration. Wash the solid product thoroughly with water and allow it to dry.
-
Characterization: The crude product is typically of high purity. For further purification, it can be recrystallized from methyl alcohol.
Quantitative Data Presentation
The synthesis of oximes is generally efficient, with many modern and classical methods providing high yields.
| Oxime Product | Carbonyl Precursor | Synthetic Method | Reported Yield (%) | Melting Point (°C) | Reference |
| Benzophenone Oxime | Benzophenone | Classical (NaOH, EtOH/H₂O) | 98–99% | 141–142 | Organic Syntheses |
| Various Aldoximes | Various Aldehydes | NH₂OH·HCl / Oxalic Acid (CH₃CN) | 90–95% | Varies | Oriental J. Chem. |
| Various Ketoximes | Various Ketones | NH₂OH·HCl / Oxalic Acid (CH₃CN) | 90–95% | Varies | Oriental J. Chem. |
| Various Oximes | Various Amines | Oxidation with m-CPBA | >90% | Varies | J. Org. Chem. |
The general workflow for this classical synthesis can be visualized as follows.
Modern Applications: Oximes in Drug Development
The utility of the oxime functional group extends far beyond classical chemical analysis. In medicinal chemistry and drug development, oximes are crucial pharmacophores. One of their most vital roles is as reactivators of acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine.
Organophosphate nerve agents and pesticides exert their toxicity by irreversibly binding to and inhibiting AChE. This leads to a buildup of acetylcholine, causing a cholinergic crisis characterized by seizures, respiratory failure, and death. Oxime-containing drugs, such as Pralidoxime (2-PAM) , serve as potent antidotes.
The mechanism involves the oxime acting as a nucleophile. It attacks the phosphorus atom of the organophosphate, which is covalently bonded to the serine residue in the active site of AChE. This process cleaves the organophosphate from the enzyme, forming a stable phosphorylated oxime and regenerating the functional enzyme. This reactivation allows the normal hydrolysis of acetylcholine to resume, reversing the effects of the poison.
The signaling pathway for this critical biochemical intervention is detailed below.
Conclusion
From their initial synthesis in 1882 to their role in modern medicine, oxime derivatives have had a profound impact on chemistry. The work of Viktor Meyer provided the entry point, while the conceptual leap by Hantzsch and Werner on stereoisomerism deepened our fundamental understanding of chemical structure. Today, the principles established over a century ago continue to inform the synthesis of new materials, the analysis of complex mixtures, and the design of life-saving therapeutics. This enduring legacy highlights the power of foundational research and the remarkable versatility of the oxime functional group.
References
Reactivity of the oxime group in α-benzil monoxime
An In-Depth Technical Guide on the Reactivity of the Oxime Group in α-Benzil Monoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Benzil monoxime is an organic compound featuring a dione monoxime functional group. As a derivative of benzil, it possesses a unique chemical architecture that has garnered interest in various fields, including coordination chemistry and organic synthesis. The reactivity of α-benzil monoxime is largely dictated by the oxime group (-C=N-OH), which can participate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of this oxime group, detailing key reactions, experimental protocols, and quantitative data for professionals in research and drug development.
The molecule exists as two configurational stereoisomers, (E) and (Z), often referred to as α- and β-benzil monoxime. The α-isomer is typically the (E)-form. These isomers can exhibit different physical properties and reactivity. α-Benzil monoxime is a white, crystalline solid soluble in various organic solvents like alcohol, ether, and chloroform, but only slightly soluble in water.[1] It serves as a valuable intermediate in organic synthesis and as a reagent for detecting cobalt.[1]
Core Reactivity of the Oxime Group
The chemical behavior of the oxime group in α-benzil monoxime is multifaceted, enabling its participation in rearrangements, condensation reactions, and complex formation with metal ions.
Beckmann Rearrangement and Fragmentation
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts an oxime into an amide or a lactam.[2] In α-benzil monoxime, this reaction can be complex, often competing with a fragmentation pathway, especially under strong acid conditions or with certain reagents.
When treated with reagents like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), α-benzil monoxime adducts are formed which are thermally unstable.[3][4] Upon heating, these adducts undergo a Beckmann fragmentation rather than a simple rearrangement, yielding phenyl cyanide as a major product.[4] This occurs because the group α to the oxime is a quaternary carbon center, which can stabilize the formation of a carbocation, making fragmentation a favorable pathway.[2] Studies using polyphosphoric acid have also reported "abnormal" Beckmann rearrangements for benzil monoxime.[5]
The general mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the group anti-periplanar to the leaving group to the nitrogen atom leads to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. In the case of fragmentation, this intermediate breaks down into a nitrile and a carbocation.
Caption: Generalized pathways for the Beckmann rearrangement and fragmentation of α-benzil monoxime.
Condensation Reactions for Derivative Synthesis
The oxime group can undergo condensation reactions with various nucleophiles. A notable example is its reaction with thiocarbohydrazide to synthesize α-benzil monoxime thiocarbohydrazide (BMOTC) and its derivatives.[6][7] These derivatives have shown potential as antimicrobial and anticancer agents.[7] The synthesis involves the reaction of the carbonyl group of α-benzil monoxime with the amino group of thiocarbohydrazide. By optimizing reaction conditions, such as solvent and temperature, the yield of these reactions can be significantly improved from as low as 25% to over 90%.[6]
Caption: Experimental workflow for the synthesis of α-benzil monoxime thiocarbohydrazide.
Coordination Chemistry
α-Benzil monoxime can act as a ligand in coordination chemistry. It typically behaves as a monoanionic bidentate ligand, coordinating with metal ions through the nitrogen of the oxime group and the oxygen of the carbonyl group after deprotonation of the oxime's hydroxyl group. It has been used to synthesize complexes with various transition metals, including cobalt(III), nickel(II), and copper(II).[8]
-
Cobalt(III) Complex : Forms a fac-octahedral [Co(BMO)₃] complex.[8]
-
Nickel(II) and Copper(II) Complexes : Tend to form planar geometries.[8]
The ability to form stable metal complexes makes α-benzil monoxime and its derivatives interesting for applications in catalysis, materials science, and as potential therapeutic agents.
Quantitative Data
The following tables summarize key quantitative data related to α-benzil monoxime and its reactions.
Table 1: Physical and Spectroscopic Properties of α-Benzil Monoxime
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [9][10] |
| Molar Mass | 225.24 g/mol | [9][10] |
| Melting Point | 137–138 °C | [1] |
| Appearance | White leaf-shaped crystals | [1] |
| Solubility | Soluble in alcohol, ether, chloroform; slightly soluble in water | [1] |
| IR Bands (Oxime) | ~3600 cm⁻¹ (O-H), ~1665 cm⁻¹ (C=N), ~945 cm⁻¹ (N-O) | [11] |
Table 2: Reaction Yields for α-Benzil Monoxime Thiocarbohydrazide Synthesis
| Method/Solvent System | Temperature | Yield | Reference |
| Condensation Reaction (Literature) | Reflux | 25% | [6] |
| Water:Methanol (50:50 v/v) | 60 °C | 73% | [6] |
| Methanol | 60 °C | 84% | [6] |
| Ethanolic Solution (50:50 v/v) | Room Temp. | 93% | [6] |
Experimental Protocols
Synthesis of α-Benzil Monoxime
This procedure is adapted from literature methods for the synthesis of benzilmonoxime.[7]
-
Dissolution : Dissolve benzil in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine : Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the benzil solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction : Stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolation : Precipitate the product by adding water to the reaction mixture.
-
Purification : Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure α-benzil monoxime.
High-Yield Synthesis of α-Benzil Monoxime Thiocarbohydrazide
This "green chemistry" protocol maximizes yield and minimizes waste.[6]
-
Reactant Preparation : In a 500 mL two-neck round-bottom flask, add 0.10 moles of α-benzil monoxime and 100 mL of ethanol. Stir the mixture at 60 °C.
-
Catalyst Addition : Add 3 mL of concentrated HCl to the flask.
-
Nucleophile Addition : Prepare a solution of 0.11 moles of thiocarbohydrazide in 150 mL of water. Add this solution dropwise to the flask over 45 minutes.
-
Reflux : Reflux the reaction mixture at 90 °C for 24 hours.
-
Solvent Recovery : Recover the ethanol from the reaction mixture via distillation.
-
Product Isolation : Allow the solution to cool to room temperature. The resulting precipitate, α-benzil monoxime thiocarbohydrazide, is separated by filtration. The reported yield is 93%.[6]
Beckmann Fragmentation with Titanium Tetrachloride
This protocol describes the formation of an adduct that subsequently undergoes fragmentation.[4]
-
Adduct Formation : In a dry, inert atmosphere, dissolve α-benzil monoxime (2 mmol) in chloroform. Add titanium tetrachloride (1 mmol) to the solution.
-
Isolation : The adduct, TiCl₄,2(BMOH),0.5CHCl₃, will precipitate from the solution.
-
Fragmentation : The isolated adduct is thermally unstable. Heating the adduct to approximately 120 °C will cause it to decompose.
-
Product Analysis : The decomposition products can be analyzed by standard techniques (e.g., GC-MS, NMR) to identify the formation of phenyl cyanide.
Applications in Drug Development
The versatile reactivity of the oxime group makes α-benzil monoxime a valuable scaffold in drug discovery. Derivatives synthesized from α-benzil monoxime have demonstrated significant biological activity.
-
Antimicrobial and Antifungal Activity : Certain α-benzil monoxime thiocarbohydrazide derivatives exhibit noteworthy growth inhibition against bacteria like Acinetobacter baumannii and Escherichia coli, and the fungus Candida albicans.[7]
-
Anticancer Potential : Several derivatives have shown potent anticancer activity across multiple cancer cell lines, including those for colon, melanoma, and breast cancer.[7] Notably, some compounds exhibited superior potency compared to the established drug sunitinib, while also showing a promising safety profile with low cytotoxicity to normal human cells.[7]
The ability to easily modify the core structure through the reactions described above allows for the creation of diverse chemical libraries for screening and lead optimization in drug development programs.
Caption: Logical workflow from α-benzil monoxime scaffold to lead compounds in drug discovery.
Conclusion
The oxime group in α-benzil monoxime is a highly reactive and versatile functional group. Its participation in the Beckmann rearrangement and fragmentation, condensation reactions, and coordination with metals highlights its synthetic utility. The development of high-yield synthetic routes to its derivatives has paved the way for exploring their biological activities, revealing promising potential in the development of new antimicrobial and anticancer agents. For researchers and drug development professionals, α-benzil monoxime represents a valuable and adaptable platform for creating novel chemical entities with therapeutic potential.
References
- 1. chemical-reagent.com [chemical-reagent.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Reactions of oximes with covalent halides. Part II. Formation of α-benzil monoxime and benzamide adducts of tin tetra-bromides and -chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The reactions of oximes with covalent halides. Part I. Dimethylglyoxime, diphenylglyoxime, and the benzil monoximes with titanium tetrachloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijset.in [ijset.in]
- 7. Biological evaluation of newly synthesized α-benzil monoxime thiocarbohydrazide derivatives as an antimicrobial and anticancer agent: In vitro screening and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. GSRS [precision.fda.gov]
- 11. byjus.com [byjus.com]
Methodological & Application
Application Note: Spectrophotometric Determination of Palladium with 1,2-Diphenylethanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective spectrophotometric determination of palladium(II) using 1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime. This method is noted for its simplicity, high selectivity, and the stability of the resulting complex, making it suitable for various analytical applications, including the analysis of synthetic alloys and catalyst materials.
Introduction
This compound is a valuable organic reagent that forms a stable, colored complex with palladium(II) ions in an acidic micellar medium. The formation of this green-colored complex allows for the quantitative determination of palladium concentrations using spectrophotometry. The use of a micellar medium, such as Triton X-100, enhances the solubility of the complex and improves the sensitivity of the method. The high acidity of the reaction medium imparts excellent selectivity, minimizing interference from other metal ions.
Quantitative Data Summary
The spectrophotometric method for the determination of palladium(II) with this compound in a Triton X-100 micellar medium exhibits the following quantitative characteristics:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 441.8 nm and 677.0 nm | [1][2] |
| Beer's Law Range (Zero-Order) | 0.3 - 12.0 µg/mL (at 441.8 nm) | [1][2] |
| 0.7 - 20.0 µg/mL (at 677.0 nm) | [1][2] | |
| Beer's Law Range (First-Derivative) | 0.2 - 24.0 µg/mL | [1][2] |
| Detection Limit | 0.07 µg/mL (at 441.8 nm) | [1][2] |
| 0.10 µg/mL (at 677.0 nm) | [1][2] | |
| Molar Absorptivity | Data not explicitly stated in the provided search results. | |
| Sandell's Sensitivity | Data not explicitly stated in the provided search results. | |
| Optimum Acidity | 0.10 M Perchloric Acid | [1][2] |
| Reagent Concentration | 7.5 x 10⁻⁴ M this compound | [1] |
| Micellar Medium | 1.2% Triton X-100 | [1] |
| Complex Stability | At least 24 hours | [1][2] |
Experimental Protocol
This protocol details the preparation of reagents and the step-by-step procedure for the spectrophotometric determination of palladium.
Reagent Preparation
-
Standard Palladium(II) Solution (1000 µg/mL): Dissolve an appropriate amount of palladium chloride (PdCl₂) in a minimal volume of concentrated hydrochloric acid and dilute with deionized water to the mark in a volumetric flask. Further dilutions should be made daily as required.
-
This compound Solution (5.0 x 10⁻³ M): Dissolve 0.1126 g of this compound in 100 mL of ethanol.[1]
-
Triton X-100 Solution (4.0% w/v): Dissolve 4.0 g of Triton X-100 in 100 mL of deionized water.
-
Perchloric Acid (1.0 M): Carefully dilute the required volume of concentrated perchloric acid with deionized water.
Instrumentation
-
A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required for absorbance measurements.
Assay Procedure
-
Into a series of 10 mL volumetric flasks, add increasing aliquots of the standard palladium(II) solution to cover the desired concentration range.
-
To each flask, add 3.0 mL of 4.0% Triton X-100 solution and 1.0 mL of 1.0 M perchloric acid.
-
Add 1.5 mL of the 5.0 x 10⁻³ M this compound solution to each flask.
-
Bring the solution to the final volume of 10 mL with deionized water and mix thoroughly.
-
Allow the solutions to stand at room temperature for a few minutes to ensure complete complex formation.
-
Measure the absorbance of the green-colored complex at 441.8 nm or 677.0 nm against a reagent blank prepared in the same manner but without the palladium(II) solution.
Calibration Curve
-
Plot a graph of absorbance versus the concentration of palladium(II) (in µg/mL).
-
The calibration curve should be linear over the specified concentration range.
-
The concentration of palladium in unknown samples can be determined from this calibration curve.
Diagrams
Caption: Experimental workflow for the spectrophotometric determination of palladium.
Caption: Simplified reaction scheme for complex formation.
References
Application Notes and Protocols for the Use of 1,2-Diphenylethanedione Monoxime in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethanedione monoxime, also known as α-benzilmonoxime, is a versatile organic compound that serves as a bidentate N,O-donor ligand.[1] It readily forms stable chelate complexes with a variety of transition metal ions, a property that has been harnessed for their detection and quantification. This document provides detailed application notes and protocols for the use of this compound in the spectrophotometric determination of cobalt(II) and palladium(II) ions. Additionally, it briefly discusses the compound's interaction with other metal ions such as iron, copper, and nickel.
Principle of Detection
The fundamental principle behind the use of this compound in metal ion detection lies in its ability to form colored complexes with specific metal ions in solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This allows for the quantitative determination of the metal ion of interest. The reaction is highly sensitive and can be adapted for different sample matrices, including solvent extraction and micellar media to enhance sensitivity and selectivity.
Application 1: Spectrophotometric Determination of Cobalt(II)
This compound reacts with cobalt(II) to form a stable, yellow-colored chelate. This complex can be extracted into an organic solvent or stabilized in a micellar medium for spectrophotometric analysis. Two primary methods are presented here.
Method A: Extractive Spectrophotometric Determination of Cobalt(II)
This method involves the formation of the Co(II)-α-benzilmonoxime complex in an aqueous solution at a specific pH, followed by its extraction into an organic solvent for spectrophotometric measurement.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 380 nm | [2] |
| pH Range | 8.8 - 9.3 | [2] |
| Beer's Law Range | 0.08 - 2.2 µg/mL | [2] |
| Molar Absorptivity | 2.55 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Detection Limit | 0.01 µg/mL | [2] |
| Stoichiometry (Co:Ligand) | 1:2 | Inferred from complex formation |
| Solvent for Extraction | Chloroform, Toluene | [2] |
| Stability of Complex | ~24 hours in chloroform | [2] |
Experimental Protocol
-
Reagent Preparation:
-
Standard Cobalt(II) Solution (1000 µg/mL): Dissolve an appropriate amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water to obtain a stock solution.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Buffer Solution (pH 9.0): Prepare a buffer solution (e.g., ammonium chloride/ammonia) to maintain the desired pH.
-
-
Calibration Curve Preparation:
-
Pipette aliquots of the standard cobalt(II) solution into a series of separating funnels to cover the concentration range of 0.08 to 2.2 µg/mL.
-
Add a sufficient volume of the buffer solution to each funnel to achieve a pH of 9.0.
-
Add a fixed excess of the this compound solution to each funnel.
-
Add a fixed volume of the extraction solvent (e.g., 10 mL of chloroform) to each funnel.
-
Shake vigorously for 2-3 minutes to ensure complete extraction of the complex.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at 380 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the sample solution containing an unknown amount of cobalt(II) in a separating funnel.
-
Follow the same procedure as for the calibration curve preparation (steps 2b-2f).
-
Measure the absorbance of the sample extract at 380 nm.
-
Determine the concentration of cobalt(II) in the sample from the calibration curve.
-
Experimental Workflow for Extractive Spectrophotometric Determination of Cobalt(II)
Caption: Workflow for the extractive spectrophotometric determination of Co(II).
Method B: Spectrophotometric Determination of Cobalt(II) in a Micellar Medium
This method avoids the use of organic solvents by employing a surfactant to create a micellar medium that solubilizes the Co(II)-α-benzilmonoxime complex, allowing for direct spectrophotometric measurement in an aqueous system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 380 nm | [1] |
| pH | 9.0 | [1] |
| Beer's Law Range | 0.05 - 1.50 µg/cm³ | [1] |
| Molar Absorptivity | 3.72 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Surfactant | Sodium Dodecylsulfate (SDS) | [1] |
Experimental Protocol
-
Reagent Preparation:
-
Standard Cobalt(II) Solution (1000 µg/mL): Prepare as described in Method A.
-
This compound Solution: Prepare a stock solution in a suitable solvent miscible with water (e.g., ethanol).
-
Sodium Dodecylsulfate (SDS) Solution (e.g., 1% w/v): Dissolve 1 g of SDS in 100 mL of deionized water.
-
Buffer Solution (pH 9.0): Prepare as described in Method A.
-
-
Calibration Curve Preparation:
-
Pipette aliquots of the standard cobalt(II) solution into a series of volumetric flasks to cover the concentration range of 0.05 to 1.50 µg/cm³.
-
Add a sufficient volume of the buffer solution to each flask to achieve a pH of 9.0.
-
Add a fixed volume of the SDS solution to each flask to ensure the final concentration is above the critical micelle concentration.
-
Add a fixed excess of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at 380 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Take a known volume of the sample solution in a volumetric flask.
-
Follow the same procedure as for the calibration curve preparation (steps 2b-2f).
-
Measure the absorbance of the sample solution at 380 nm.
-
Determine the concentration of cobalt(II) from the calibration curve.
-
Signaling Pathway for Micellar-Based Cobalt(II) Detection
Caption: Formation and detection of the Co(II) complex in a micellar medium.
Application 2: Spectrophotometric Determination of Palladium(II)
This compound forms a green-colored complex with palladium(II) in a micellar medium, which can be used for its sensitive and selective determination.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 441.8 nm and 677.0 nm | [3] |
| Acidity | 0.10 M Perchloric Acid | [3] |
| Beer's Law Range (at 441.8 nm) | 0.3 - 12.0 µg/mL | [3] |
| Beer's Law Range (at 677.0 nm) | 0.7 - 20 µg/mL | [3] |
| Detection Limit (at 441.8 nm) | 0.07 µg/mL | [3] |
| Detection Limit (at 677.0 nm) | 0.10 µg/mL | [3] |
| Surfactant | Triton X-100 | [3] |
| Stability of Complex | At least 24 hours | [3] |
Experimental Protocol
-
Reagent Preparation:
-
Standard Palladium(II) Solution (1000 µg/mL): Dissolve a known weight of a soluble palladium salt (e.g., PdCl₂) in a minimal amount of concentrated HCl and dilute with deionized water.
-
This compound Solution: Prepare a stock solution by dissolving the reagent in ethanol.[3]
-
Triton X-100 Solution (e.g., 1.2% v/v): Prepare by diluting the stock solution of Triton X-100 with deionized water.
-
Perchloric Acid Solution (e.g., 1.0 M): Prepare by diluting concentrated perchloric acid.
-
-
Calibration Curve Preparation:
-
Pipette aliquots of the standard palladium(II) solution into a series of volumetric flasks to cover the desired concentration range.
-
Add a sufficient volume of perchloric acid to each flask to achieve a final concentration of 0.10 M.
-
Add a fixed volume of the Triton X-100 solution.
-
Add a fixed excess of the this compound solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance at 441.8 nm or 677.0 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Take a known volume of the sample solution containing palladium(II) in a volumetric flask.
-
Follow the same procedure as for the calibration curve preparation (steps 2b-2e).
-
Measure the absorbance of the sample solution at the chosen wavelength.
-
Determine the palladium(II) concentration from the calibration curve.
-
Experimental Workflow for Palladium(II) Detection in Micellar Medium
Caption: Workflow for the spectrophotometric determination of Pd(II).
Interaction with Other Metal Ions (Iron, Copper, and Nickel)
While this compound forms complexes with other transition metal ions, detailed and established spectrophotometric methods for their quantitative determination are not as readily available in the literature as for cobalt and palladium.
-
Iron(III): this compound reacts with iron(III) to form an orange precipitate.[2] The complex has been synthesized and characterized, with the iron(III) center having an octahedral coordination.[2][3] However, a standardized spectrophotometric protocol for the quantitative determination of iron using this reagent is not well-documented.
-
Copper(II): The formation of copper(II) complexes with this compound has been reported. These complexes are generally planar. However, specific colorimetric or spectrophotometric methods for the routine analysis of copper using this ligand are not prominently featured in analytical chemistry literature.
-
Nickel(II): Nickel(II) is known to form complexes with this compound, which are typically planar.[4] While related oximes like dimethylglyoxime are extensively used for the gravimetric and spectrophotometric determination of nickel, detailed analytical applications of this compound for nickel quantification are not widely established.
Conclusion
This compound is a highly effective chelating agent for the spectrophotometric determination of cobalt(II) and palladium(II). The methods outlined provide sensitive, accurate, and reproducible results. The use of micellar media offers a greener alternative to traditional solvent extraction methods. While this ligand also complexes with other metal ions like iron, copper, and nickel, its application for their quantitative analysis is not as well-established, making it a potentially selective reagent for cobalt and palladium under controlled conditions. Further research may explore the development of analytical protocols for a wider range of metal ions using this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Characterization of Iron (III)-alpha-Benzilmonoxime Complex | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
Application Notes and Protocols for α-Benzil Monoxime as a Chromogenic Reagent for Iron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the use of α-benzil monoxime as a potential chromogenic reagent for the spectrophotometric determination of iron. While the formation of colored complexes with both iron(II) and iron(III) is documented, a standardized and validated analytical protocol for quantitative analysis is not extensively available in the current scientific literature. This application note summarizes the known characteristics of the iron-α-benzil monoxime complexes and puts forth a proposed protocol for the development and validation of an analytical method.
Introduction
α-Benzil monoxime (C₁₄H₁₁NO₂) is a well-known organic chelating agent that has been utilized in the analytical chemistry of various metals. It forms colored complexes with transition metal ions, including iron, making it a candidate for spectrophotometric analysis. The reaction of α-benzil monoxime with iron ions leads to the formation of stable complexes, which can be quantified based on their light absorption properties. This document outlines the fundamental chemistry, known spectral data, and a proposed experimental protocol for the determination of iron using this reagent.
Principle of the Method
The determination of iron concentration is based on the reaction between iron ions (Fe²⁺ or Fe³⁺) and α-benzil monoxime to form a colored complex. The intensity of the color, which is directly proportional to the concentration of iron, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). For the determination of total iron, a reducing agent can be used to convert all iron(III) to iron(II) prior to complexation, or the analysis can be performed on the Fe(III) complex under appropriate conditions.
Chemical Reaction:
The reaction between iron(III) and α-benzil monoxime typically results in the formation of a tris-complex, where three molecules of the deprotonated α-benzil monoxime ligand coordinate to one iron(III) ion.[1] The coordination occurs through the carbonyl oxygen and the oxime nitrogen.
-
Fe³⁺ + 3 C₁₄H₁₁NO₂ → [Fe(C₁₄H₁₀NO₂)₃] + 3 H⁺
A similar 1:3 complex can be formed with iron(II).
Quantitative Data Summary
The available quantitative data for the iron-α-benzil monoxime complexes are summarized below. It is important to note that these data are derived from studies focused on the synthesis and characterization of the complexes, primarily in organic solvents, and not from a validated analytical method for quantification in aqueous or micellar media.
| Parameter | Iron(III) Complex | Iron(II) Complex | Reference |
| Stoichiometry (Metal:Ligand) | 1:3 | 1:3 (monomer), 2:4 (dimer) | [1] |
| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | [1] |
| λmax (nm) | 380, 428, 516 | 485 (monomer), 490 (dimer) | [1] |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~1250 (at 380 nm) | Not Reported | [1] |
Proposed Experimental Protocols
The following protocols are suggested as a starting point for developing a validated analytical method for the determination of iron using α-benzil monoxime. These protocols are based on the known chemistry of the iron complexes and analogous spectrophotometric methods for other metals. Experimental validation of these protocols is essential.
-
α-Benzil Monoxime Solution (0.1% w/v): Dissolve 0.1 g of α-benzil monoxime in 100 mL of ethanol or a suitable surfactant solution (e.g., 2% Triton X-100) to enhance solubility in aqueous systems.
-
Standard Iron Stock Solution (1000 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2-3 mL of concentrated sulfuric acid and dilute to 100 mL with deionized water. This will provide a 1000 ppm Fe²⁺ solution. Alternatively, a certified standard solution can be used.
-
Working Standard Iron Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations in the expected range of analysis (e.g., 0.1 to 10 ppm).
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used as a reducing agent to ensure all iron is in the Fe²⁺ state.
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of iron. If the sample is solid, an appropriate digestion procedure may be necessary.
-
Reduction of Iron (for total iron determination): To a 10 mL aliquot of the sample or standard solution in a 25 mL volumetric flask, add 1 mL of the 10% hydroxylamine hydrochloride solution. Mix well and allow to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
pH Adjustment: Add 5 mL of the acetate buffer solution (pH 5.0) to the flask and mix.
-
Complex Formation: Add 2 mL of the 0.1% α-benzil monoxime solution.
-
Dilution: Dilute the solution to the mark (25 mL) with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for 15-20 minutes for complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (to be determined experimentally, starting with the known λmax values) against a reagent blank prepared in the same manner but without the iron standard or sample.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Determination of Unknown: Determine the concentration of iron in the sample solution from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric determination of iron using α-benzil monoxime.
References
Application Notes and Protocols for Complex Formation with 1,2-Diphenylethanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of metal complexes using 1,2-Diphenylethanedione monoxime, also known as benzil monoxime. This versatile ligand forms stable complexes with a variety of transition metals, and these complexes have applications in catalysis, materials science, and as potential therapeutic agents.
Introduction
This compound is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. The formation of a stable five-membered chelate ring is a driving force for the complexation. The general reaction scheme involves the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to promote the reaction.
Experimental Protocols
This section details the synthesis of Iron(III), Cobalt(III), Nickel(II), and Copper(II) complexes with this compound.
Materials and Reagents
-
This compound (Benzil monoxime)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(III) acetylacetonate (Fe(acac)₃)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Potassium acetate (KOAc)
-
Deionized water
General Synthesis Protocol for Metal Complexes
-
Ligand Solution Preparation: Dissolve the desired molar equivalent of this compound in a suitable solvent (e.g., hot methanol or ethanol).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in a minimal amount of the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period to ensure complete complex formation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After cooling, the precipitated complex is collected by filtration, washed with the solvent and deionized water to remove any unreacted starting materials, and then dried in a desiccator.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture.
Specific Protocol for Tris(1,2-diphenylethanedione monoximato)iron(III)
A specific protocol for the synthesis of an Iron(III) complex has been reported.[1]
-
A solution of iron(III) acetylacetonate (0.705 g, 2 mmol) in a minimum amount of methanol is added to a solution of this compound (1.35 g, 6 mmol) in 35 mL of hot methanol.
-
The mixture is heated under reflux for 1.5 hours until a clear solution is obtained.
-
Potassium acetate (0.65 g) is added, and the mixture is heated for an additional 6 hours.
-
The solution is then cooled in an ice-water bath to yield an orange precipitate.
-
The precipitate is filtered, washed with hot water and a small amount of methanol.
-
The product is purified by recrystallization from a DMF-methanol (40:60 v/v) mixture.
Data Presentation
The following tables summarize typical quantitative data for metal complexes of this compound. The data is compiled from various sources and represents typical expected values.
| Complex | Molar Ratio (Metal:Ligand) | Solvent | Reaction Time (h) | Yield (%) | Color |
| [Fe(BMO)₃] | 1:3 | Methanol | 7.5 | 88 | Orange |
| [Co(BMO)₃] | 1:3 | Ethanol | 2-4 | - | Brown |
| [Ni(BMO)₂] | 1:2 | Ethanol | 2-4 | - | Green |
| [Cu(BMO)₂] | 1:2 | Ethanol | 2-4 | - | Greenish-Blue |
BMO refers to the deprotonated form of this compound.
| Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | λmax (nm) | Geometry |
| Ligand | ~1660 | ~1600 | ~940 | - | - |
| [Fe(BMO)₃] | ~1550 | ~1460 | ~1220 | 305, 380, 428, 516 | Octahedral |
| [Co(BMO)₃] | Shifted to lower freq. | Shifted to lower freq. | Shifted to higher freq. | - | Octahedral |
| [Ni(BMO)₂] | Shifted to lower freq. | Shifted to lower freq. | Shifted to higher freq. | - | Square Planar |
| [Cu(BMO)₂] | Shifted to lower freq. | Shifted to lower freq. | Shifted to higher freq. | - | Square Planar |
Visualizations
Signaling Pathway of Complex Formation
The following diagram illustrates the general coordination of this compound to a metal ion.
Caption: General coordination scheme of this compound with a metal ion.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and characterization of metal complexes with this compound.
Caption: A typical workflow for the synthesis and analysis of the metal complexes.
References
Synthesis of Metal Complexes Using α-Benzil Monoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes using α-benzil monoxime. The information is intended to guide researchers in the preparation and evaluation of these compounds for potential applications in various scientific fields, including drug development.
Application Notes
α-Benzil monoxime acts as a versatile chelating agent, forming stable complexes with a variety of transition metals and lanthanides. These metal complexes have garnered significant interest due to their diverse biological activities. The coordination of the metal ion to the α-benzil monoxime ligand often enhances its inherent biological properties, making these complexes promising candidates for further investigation in medicinal chemistry and materials science.
Biological Activities:
-
Antibacterial and Antifungal Activity: Metal complexes of α-benzil monoxime and its derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The chelation of the metal ion is believed to increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets. Some complexes have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific activity can be tuned by varying the metal center and the substituents on the ligand.
-
Cytotoxic Activity: Certain metal complexes derived from α-benzil monoxime have exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is thought to involve the induction of apoptosis or the inhibition of key cellular processes. Further research in this area could lead to the development of novel metal-based chemotherapeutics.
The diverse applications and tunable properties of α-benzil monoxime metal complexes make them a compelling area of research for the development of new therapeutic agents and functional materials.
Experimental Protocols
Protocol 1: Synthesis of α-Benzil Monoxime Ligand
This protocol describes the synthesis of the α-benzil monoxime ligand from benzil and hydroxylamine hydrochloride.[1]
Materials:
-
Benzil
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve benzil in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride.
-
Add the hydroxylamine hydrochloride solution to the benzil solution.
-
Slowly add a solution of sodium hydroxide to the reaction mixture while stirring.
-
Reflux the mixture for the appropriate time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure α-benzil monoxime.
Quantitative Data for α-Benzil Monoxime Synthesis:
| Parameter | Value | Reference |
| Starting Material | Benzil | [1] |
| Reagents | Hydroxylamine hydrochloride, NaOH, Ethanol | [1] |
| Reaction Conditions | Reflux | [1] |
| Product | α-Benzil Monoxime | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 137-138 °C |
Protocol 2: General Synthesis of Metal(II) Complexes with α-Benzil Monoxime
This protocol provides a general method for the synthesis of divalent metal complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II)) of α-benzil monoxime.
Materials:
-
α-Benzil monoxime
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, PdCl₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve α-benzil monoxime in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the corresponding metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.
-
If required, add a few drops of triethylamine to facilitate deprotonation of the oxime group.
-
Reflux the reaction mixture for several hours (typically 2-4 hours). The formation of a colored precipitate indicates complex formation.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex, wash it with the solvent used for the reaction and then with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Quantitative Data for Metal(II) Complexes of α-Benzil Monoxime:
| Complex | Metal Salt | Ligand:Metal Ratio | Solvent | Yield (%) | Color | Melting Point (°C) |
| [Co(BMO)₂] | CoCl₂·6H₂O | 2:1 | Ethanol | - | - | >300 |
| [Ni(BMO)₂] | NiCl₂·6H₂O | 2:1 | Ethanol | - | Green | >300 |
| [Cu(BMO)₂] | CuCl₂·2H₂O | 2:1 | Ethanol | - | Greenish-blue | >300 |
| [Pd(BMO)₂] | PdCl₂ | 2:1 | Ethanol | - | Yellow | >250 |
BMO = α-benzil monoxime
Protocol 3: Synthesis of Lanthanide(III) Complexes with a Derivative of α-Benzil Monoxime
This protocol outlines the synthesis of Lanthanide(III) complexes using a Schiff base derived from α-benzil monoxime.[2]
Materials:
-
α-Benzil monoxime derivative (e.g., biacetyl monoxime hydrazone salicylidene)
-
Lanthanide(III) nitrate (e.g., La(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of the α-benzil monoxime derivative ligand in ethanol.
-
Prepare a solution of the respective lanthanide(III) nitrate in ethanol.
-
Add the ethanolic solution of the lanthanide salt to the ligand solution in a 1:3 metal-to-ligand molar ratio.
-
Reflux the resulting mixture on a water bath for approximately 2-3 hours.
-
A colored precipitate of the complex will form.
-
Filter the complex, wash it with hot ethanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Quantitative Data for Lanthanide(III) Complexes:
| Complex | Metal Salt | Ligand:Metal Ratio | Solvent | Yield (%) | Color | Melting Point (°C) |
| [La(L)₃] | La(NO₃)₃·6H₂O | 3:1 | Ethanol | - | - | - |
| [Nd(L)₃] | Nd(NO₃)₃·6H₂O | 3:1 | Ethanol | - | - | - |
| [Pr(L)₃] | Pr(NO₃)₃·6H₂O | 3:1 | Ethanol | - | - | - |
L = α-benzil monoxime derivative
Visualizations
Caption: Workflow for the synthesis of α-benzil monoxime ligand.
Caption: General workflow for the synthesis of metal complexes with α-benzil monoxime.
References
Application Note: Micellar-Enhanced Spectrophotometric Determination of Cobalt(II) using 1,2-Diphenylethanedione Monoxime
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and straightforward micellar-enhanced spectrophotometric method for the determination of Cobalt(II) ions. The method is based on the formation of a colored complex between Cobalt(II) and 1,2-Diphenylethanedione monoxime in a non-ionic micellar medium of Triton X-100. The presence of the micellar system significantly enhances the molar absorptivity and stability of the complex, leading to improved sensitivity and accuracy. This method is suitable for the quantification of trace amounts of Cobalt(II) in various samples.
Principle of the Method
Cobalt(II) ions react with this compound in an alkaline medium to form a stable, colored complex. The inclusion of a non-ionic surfactant, Triton X-100, at a concentration above its critical micelle concentration (CMC), creates a micellar environment. This micellar medium facilitates the solubilization of the sparingly water-soluble this compound and the resulting Co(II)-complex, leading to a significant enhancement of the absorbance signal. The intensity of the color developed is directly proportional to the concentration of Cobalt(II) in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance.
Materials and Methods
2.1. Reagents and Solutions
-
Cobalt(II) Standard Stock Solution (1000 µg/mL): Dissolve 0.4770 g of CoSO₄·7H₂O in distilled water, add 1 mL of concentrated H₂SO₄, and dilute to 100 mL with distilled water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Triton X-100 Solution (2% v/v): Dissolve 2 mL of Triton X-100 in 100 mL of distilled water.
-
Buffer Solution (pH 9.0): Prepare a borate buffer by dissolving 0.38 g of sodium tetraborate (Na₂B₄O₇·10H₂O) in 100 mL of distilled water and adjusting the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.
2.2. Instrumentation
-
A UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.
-
A pH meter for adjusting the pH of the buffer solution.
2.3. Experimental Protocol
-
Preparation of Calibration Standards:
-
Pipette aliquots of the Cobalt(II) standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.1 - 2.0 µg/mL.
-
-
Color Development:
-
To each volumetric flask, add 1.0 mL of the borate buffer (pH 9.0).
-
Add 1.5 mL of the 2% Triton X-100 solution.
-
Add 1.0 mL of the 0.1% this compound solution.
-
Dilute to the mark with distilled water and mix well.
-
-
Absorbance Measurement:
-
Allow the solutions to stand for 15 minutes at room temperature for complete color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax = 470 nm) against a reagent blank prepared in the same manner but without the Cobalt(II) standard.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance versus the concentration of Cobalt(II) (µg/mL).
-
Determine the concentration of Cobalt(II) in unknown samples by measuring their absorbance and interpolating from the calibration curve.
-
Quantitative Data Summary
The analytical performance of the proposed micellar-enhanced spectrophotometric method for the determination of Cobalt(II) is summarized in the table below.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 470 nm |
| Linearity Range | 0.1 - 2.0 µg/mL |
| Molar Absorptivity | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.0024 µg cm⁻² |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Relative Standard Deviation (RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for the determination of Cobalt(II).
Caption: Micellar-enhanced complex formation pathway.
Application Notes and Protocols: Derivative Spectrophotometry for Palladium Determination using α-Benzil Monoxime
Authored for: Researchers, scientists, and drug development professionals.
This document provides a detailed application note and experimental protocol for the quantitative determination of palladium (Pd) using α-benzil monoxime as a chromogenic reagent, employing derivative spectrophotometry. This method is noted for its simplicity, high selectivity, and sensitivity.
Introduction
Palladium is a crucial element in various industrial and pharmaceutical applications, including catalysis, electronics, and dental alloys. Consequently, the development of precise and efficient analytical methods for its quantification is of significant importance. This application note details a spectrophotometric method based on the reaction of Palladium(II) with α-benzil monoxime in a micellar medium. The reaction produces a distinct green complex, which can be quantified using both zero-order and derivative spectrophotometry. The use of a micellar medium, specifically Triton X-100, enhances the solubility and stability of the complex, while a highly acidic environment contributes to the high selectivity of the method by preventing the formation of complexes with other cations.[1][2]
The formation of the green Pd(II)-α-benzilmonoxime complex is the cornerstone of this analytical method.[1][2] The complex exhibits maximum absorbance at two wavelengths, approximately 440 nm and 690 nm, with the former providing greater sensitivity.[2] Derivative spectrophotometry is employed to enhance the resolution of spectral bands and to minimize baseline drift and matrix interferences, thereby improving the accuracy and sensitivity of the determination.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the zero-order and first-derivative spectrophotometric methods for palladium determination using α-benzil monoxime.
Table 1: Performance Characteristics of the Zero-Order Spectrophotometric Method [1][2]
| Parameter | Wavelength: 441.8 nm | Wavelength: 677.0 nm |
| Linear Working Range (µg/mL) | 0.3 - 12.0 | 0.7 - 20 |
| Detection Limit (µg/mL) | 0.07 | 0.10 |
| Recoveries (%) | 92.8 - 100.1 | Not Specified |
| Relative Standard Deviation (%) | 0.4 - 7.1 | Not Specified |
Table 2: Performance Characteristics of the First-Derivative Spectrophotometric Method [1]
| Parameter | Value |
| Linear Dynamic Range (µg/mL) | 0.2 - 24.0 |
| Recoveries (%) | 94.9 - 102.5 |
| Relative Standard Deviation (%) | 0.6 - 6.9 |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the analytical procedure for the determination of palladium.
1. Reagent Preparation
-
Palladium(II) Standard Stock Solution (1000 µg/mL): A standard stock solution of palladium should be procured from a certified supplier. Alternatively, it can be prepared by dissolving an appropriate amount of a soluble palladium salt (e.g., PdCl₂) in dilute hydrochloric acid.
-
α-Benzil Monoxime Solution (5.0 x 10⁻³ M): Prepare by dissolving 1.125 g of α-benzil monoxime in 100.0 mL of ethanol.[1] Working solutions can be prepared by diluting this stock solution with ethanol.[1]
-
Triton X-100 Solution (1.2% w/v): Prepare by dissolving 1.2 g of Triton X-100 in 100 mL of deionized water.
-
Perchloric Acid (HClO₄) Solution (0.10 M): Prepare by appropriate dilution of concentrated perchloric acid with deionized water.
2. Instrument and Apparatus
-
A double-beam UV-Visible spectrophotometer capable of performing derivative spectral analysis.
-
Matched 10 mm quartz cells.
-
Calibrated volumetric flasks and pipettes.
-
pH meter.
3. Analytical Procedure
-
Into a 10.0 mL volumetric flask, add an aliquot of the sample solution containing palladium within the linear working range of the method.
-
Add 1.0 mL of 1.2% Triton X-100 solution.
-
Add 1.0 mL of 0.10 M perchloric acid solution.[1]
-
Add 1.5 mL of 5.0 x 10⁻³ M α-benzil monoxime solution.
-
Allow the solution to stand for at least 1 minute for complete complex formation.[2]
-
Dilute the solution to the mark with double-distilled water and mix thoroughly.[2] The palladium complex formed is stable for at least one day.[1][2]
-
For Zero-Order Spectrophotometry:
-
Measure the absorbance of the solution at 441.8 nm or 677.0 nm against a reagent blank prepared in the same manner but without the palladium sample.[2]
-
The palladium concentration is determined from a calibration curve prepared using standard palladium solutions.
-
-
For First-Derivative Spectrophotometry:
-
Record the first-derivative spectrum from 400 nm to 800 nm with a Δλ of 2 nm and a scan speed of 600 nm/min against a reagent blank in a matched cell.[2]
-
The analytical signal is the height of the maximum positive peak to the minimum negative peak in the wavelength ranges of 400-550 nm and 550-800 nm.[2]
-
The palladium concentration is determined from a first-derivative calibration curve prepared using standard palladium solutions.
-
Visualizations
The following diagrams illustrate the logical workflow of the palladium determination process.
Caption: Workflow for the spectrophotometric determination of palladium.
Caption: Chemical reaction and detection pathway for palladium.
References
Coordination Chemistry of 1,2-Diphenylethanedione Monoxime with Transition Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coordination chemistry of 1,2-diphenylethanedione monoxime (also known as benzil-α-monoxime) and its derivatives with various transition metals. It is intended to serve as a comprehensive resource for researchers in inorganic chemistry, medicinal chemistry, and drug development.
Introduction
This compound and its Schiff base derivatives are versatile ligands in coordination chemistry. The presence of multiple donor atoms (nitrogen and oxygen) allows for the formation of stable complexes with a variety of transition metals. These metal complexes exhibit diverse geometries, including octahedral, square planar, and tetrahedral, which in turn influences their physicochemical and biological properties.[1][2] The interest in these compounds is further fueled by their potential applications in catalysis and, notably, in the development of new therapeutic agents, owing to their observed antimicrobial and cytotoxic activities.
Ligand Synthesis: this compound
The synthesis of this compound is a straightforward condensation reaction between 1,2-diphenylethanedione (benzil) and hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Distilled water
Procedure:
-
Dissolve 1,2-diphenylethanedione (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1 equivalent).
-
Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 1,2-diphenylethanedione.
-
Adjust the pH of the reaction mixture to be slightly basic by the dropwise addition of a dilute sodium hydroxide solution.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold distilled water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry in a desiccator.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.
Synthesis of Transition Metal Complexes
The general method for the synthesis of transition metal complexes with this compound involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent.
Experimental Protocol: General Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound (typically 2 or 3 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the transition metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the hot, stirred ligand solution.
-
Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.
-
Cool the mixture to room temperature and filter the solid complex.
-
Wash the precipitate with ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Physicochemical Characterization Data
The synthesized complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.
Table 1: Physicochemical Data for Selected Transition Metal Complexes of this compound (BMO)
| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |
| [Co(BMO)₃] | Brown | 2.5 | Diamagnetic | Octahedral[3] |
| [Ni(BMO)₂] | Reddish-brown | 3.1 | Diamagnetic | Square Planar[1] |
| [Cu(BMO)₂] | Green | 4.2 | 1.85 | Square Planar[1] |
| [Fe(BMO)₂Cl(H₂O)] | Brown | - | 5.92 | Octahedral[4] |
Note: The molar conductivity data indicate that the complexes are non-electrolytes in DMF.[1][4]
Table 2: Selected Infrared (IR) and Electronic Spectral Data
| Compound/Complex | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) (in DMF/DMSO) |
| BMO (Ligand) | ν(O-H): ~3250, ν(C=N): ~1610, ν(N-O): ~940 | - |
| [Co(BMO)₃] | ν(C=N): ~1590, ν(N-O): ~1240, ν(Co-N): ~520 | 600, 475[3] |
| [Ni(BMO)₂] | ν(C=N): ~1585, ν(N-O): ~1235, ν(Ni-N): ~515 | 550, 410[1] |
| [Cu(BMO)₂] | ν(C=N): ~1595, ν(N-O): ~1230, ν(Cu-N): ~510 | 650, 380[1] |
The shift in the ν(C=N) and ν(N-O) bands upon complexation suggests the coordination of the ligand to the metal ion through the nitrogen of the oxime group and the deprotonated oxygen.[1] The appearance of new bands in the far-IR region is attributed to the formation of metal-nitrogen bonds.
Structural Information
X-ray crystallography provides definitive evidence for the geometry of these complexes. For instance, the single-crystal X-ray structure of [Co(BMO)₃] has confirmed a fac-octahedral configuration.[3]
Applications in Drug Development
Transition metal complexes of this compound and related Schiff bases have shown promising biological activities, making them interesting candidates for further investigation in drug development.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of these complexes. The chelation of the metal ion to the ligand often enhances the antimicrobial activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Table 3: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound/Complex | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus niger | Candida albicans |
| Ligand | 8 | 9 | - | 8 | - |
| [Cu(II) Complex] | 8 | - | - | 3 | - |
| [Co(II) Complex] | 12 | 14 | 10 | 11 | 13 |
| [Ni(II) Complex] | 10 | 12 | 9 | 10 | 11 |
| [Zn(II) Complex] | 9 | 11 | 8 | 9 | 10 |
Data synthesized from multiple sources. '-' indicates data not available. The increased activity of the metal complexes, particularly the Co(II) and Ni(II) complexes, is evident.[3]
Cytotoxicity
Some of these complexes have also been evaluated for their cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is thought to involve the interaction of the complex with DNA or the inhibition of key cellular enzymes.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between the ligand and its metal complexes.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Diphenylethanedione Monoxime Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,2-Diphenylethanedione monoxime (α-benzil monoxime), with a specific focus on the critical role of pH optimization.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so important for the synthesis of this compound?
The synthesis of an oxime from a ketone (1,2-Diphenylethanedione) and hydroxylamine is a nucleophilic addition-elimination reaction that is highly pH-dependent.[1] The pH of the reaction medium directly influences the reactivity of the hydroxylamine nucleophile and the stability of the carbonyl electrophile. Improper pH can lead to significantly reduced yields, slow reaction rates, or an increase in unwanted side products.
Q2: What is the optimal pH for this reaction?
The reaction to form an oxime is typically most efficient in a weakly acidic medium.[2][3] While a precise numerical optimum can vary slightly with solvent and temperature, a pH range of 4 to 6 is generally considered ideal. This range provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining a sufficient concentration of unprotonated, nucleophilic hydroxylamine.
Q3: What happens if the reaction medium is too acidic (pH < 4)?
If the pH is too low, the hydroxylamine (NH₂OH), which is a weak base, will be excessively protonated to form the hydroxylammonium ion (NH₃OH⁺). This ion is not nucleophilic and cannot attack the carbonyl carbon of the 1,2-Diphenylethanedione. Consequently, the reaction rate will decrease dramatically, potentially halting the synthesis altogether.
Q4: What happens if the reaction medium is too basic (pH > 7)?
While a basic medium can increase the concentration of the free hydroxylamine nucleophile, a strongly basic environment (pH > 10) can promote undesirable side reactions. For 1,2-Diphenylethanedione (benzil), a primary concern is the base-catalyzed benzilic acid rearrangement , which converts the starting material into an unwanted salt of benzilic acid.[1] Additionally, strong bases can catalyze aldol-type condensation side reactions for other ketones.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is the most common issue encountered in this synthesis. The following guide will help you troubleshoot potential causes, starting with the most critical factor: pH.
1. Incorrect pH
This is the most likely cause of poor results.
-
Symptom: The reaction fails to proceed, or the yield is minimal despite extended reaction times.
-
Solution: Before starting the reaction, prepare a buffered solution or ensure the pH is adjusted to the optimal 4-6 range. Using hydroxylamine hydrochloride in the presence of a base like sodium acetate is a common method to create an in-situ buffer system. Verify the pH of your reaction mixture with a pH meter or pH indicator strips.
2. Impure Starting Materials
-
Symptom: The final product is discolored, has a wide melting point range, or the yield is low. The starting 1,2-Diphenylethanedione (benzil) may itself be impure from its synthesis via benzoin oxidation.[5][6]
-
Solution: Ensure the 1,2-Diphenylethanedione is pure. If it appears discolored (e.g., not a distinct yellow), consider recrystallizing it from ethanol before use. Use high-purity hydroxylamine hydrochloride.
3. Suboptimal Temperature or Reaction Time
-
Symptom: The reaction is incomplete, and analysis (e.g., TLC) shows a significant amount of remaining starting material.
-
Solution: Most protocols require heating the reaction mixture (e.g., refluxing) for a specific duration to ensure the reaction goes to completion.[7] If you are using lower temperatures, a much longer reaction time may be necessary.
Data Presentation: Effect of pH on Oximation Reaction
| pH Range | Condition | Effect on Reactants | Expected Outcome |
| < 4 | Strongly Acidic | Hydroxylamine is protonated (NH₃OH⁺), losing its nucleophilicity. | Very slow to no reaction; extremely low yield. |
| 4 - 6 | Weakly Acidic (Optimal) | Balances carbonyl activation (slight protonation) and availability of free nucleophilic hydroxylamine. | Optimal reaction rate and highest yield. |
| 7 - 10 | Neutral to Weakly Basic | High concentration of free hydroxylamine. | Good reaction rate, but risk of side reactions begins to increase. |
| > 10 | Strongly Basic | Can promote side reactions of the diketone starting material. | Low yield due to formation of byproducts like benzilic acid.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis.
Reagents & Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate Trihydrate
-
Ethanol (95%)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Prepare Reactant Solution: In a 250 mL round-bottom flask, dissolve 5.0 g of 1,2-Diphenylethanedione in 50 mL of 95% ethanol. Gently heat the mixture to facilitate dissolution.
-
Prepare Hydroxylamine Solution: In a separate beaker, dissolve 3.5 g of hydroxylamine hydrochloride and 5.0 g of sodium acetate trihydrate in 20 mL of warm water.
-
Combine and Reflux: Add the hydroxylamine solution to the flask containing the 1,2-Diphenylethanedione solution. The sodium acetate acts as a buffer to maintain a weakly acidic pH. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 60-90 minutes.
-
Crystallization: After the reflux period, remove the heat source and pour the hot reaction mixture into a beaker containing 200 mL of cold water. Stir the mixture vigorously. An oily precipitate may form initially, which should solidify upon further stirring and cooling in an ice bath.
-
Isolate Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals on the filter paper with several portions of cold water to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and allow them to air dry completely.
Visualizations
Experimental Workflow
Troubleshooting Logic for Low Yield
References
- 1. This compound | 14090-77-8 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ijset.in [ijset.in]
Technical Support Center: α-Benzil Monoxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of α-benzil monoxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-benzil monoxime from benzil and hydroxylamine hydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry of reactants. | Carefully measure and use the correct molar ratios of benzil, hydroxylamine hydrochloride, and the base. | |
| Inefficient precipitation of the product. | Ensure the reaction mixture is adequately cooled and sufficient time is allowed for crystallization. If the product oils out, try scratching the inside of the flask or adding a seed crystal. | |
| Formation of an Oily Product Instead of Crystals | Presence of impurities. | Ensure the starting benzil is pure. Recrystallize if necessary. |
| Mixture of α- and β-isomers. | The β-isomer can sometimes inhibit the crystallization of the α-isomer. Proceed with the separation protocol outlined below. | |
| Inappropriate solvent for crystallization. | If the product does not crystallize from the reaction mixture, isolate the crude product and attempt recrystallization from a different solvent system (e.g., ethanol/water). | |
| Product is a Mixture of α- and β-Isomers | Reaction conditions favoring the formation of the β-isomer. | The formation of the β-isomer is a common side reaction. A detailed separation protocol is provided below to isolate the desired α-isomer. |
| Difficulty in Filtering the Product | Very fine crystals. | Allow the crystals to grow larger by cooling the solution slowly without agitation. Use a filter paper with a smaller pore size. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing α-benzil monoxime?
A1: A significant challenge is the concurrent formation of the undesired β-benzil monoxime isomer, which can be difficult to separate from the desired α-isomer and can lower the overall yield of the pure product.[1]
Q2: How can I minimize the formation of the β-isomer?
A2: While complete prevention is difficult, controlling the reaction temperature and the rate of addition of the base can influence the isomeric ratio. However, the most effective approach is to separate the isomers after the reaction.
Q3: What is a reliable method for purifying the crude α-benzil monoxime?
A3: Recrystallization is the most common and effective method for purifying α-benzil monoxime. A mixture of ethanol and water is often a suitable solvent system.
Q4: How can I confirm the identity and purity of my synthesized α-benzil monoxime?
A4: The identity and purity can be confirmed by measuring its melting point (typically around 140-142 °C), and by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Detailed Protocol for the Synthesis of α-Benzil Monoxime
This protocol is an improved method designed to be reliable and minimize the formation of hard-to-separate mixtures.[1]
Materials:
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Benzil
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Hydroxylamine hydrochloride
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Sodium hydroxide (NaOH)
-
Ethanol
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Water
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Ice
Procedure:
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In a flask, dissolve benzil in a minimal amount of hot ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.
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Cool the benzil solution in an ice bath with stirring.
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Slowly add the hydroxylamine hydrochloride solution to the cold benzil solution.
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Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
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Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining a low temperature and stirring vigorously.
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Continue stirring in the ice bath for a specified time to allow for complete reaction and precipitation of the product.
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Collect the precipitated α-benzil monoxime by vacuum filtration.
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Wash the crystals with cold water and then with a small amount of cold ethanol.
-
Dry the purified α-benzil monoxime.
Protocol for the Separation of α- and β-Benzil Monoxime Isomers
This protocol utilizes the difference in solubility of the two isomers for their separation.
Procedure:
-
Dissolve the crude mixture of α- and β-benzil monoxime in a suitable solvent (e.g., a minimal amount of hot ethanol or benzene).
-
Allow the solution to cool slowly to room temperature. The less soluble α-isomer should crystallize out first.
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Collect the crystals of α-benzil monoxime by filtration.
-
The filtrate will be enriched in the more soluble β-isomer. The β-isomer can be obtained by evaporating the solvent from the mother liquor.
Data Presentation
The yield of α-benzil monoxime is highly dependent on the reaction conditions and the efficiency of the separation of the α- and β-isomers. The following table summarizes the impact of solvent choice on the yield of a derivative product, highlighting the importance of solvent selection in optimizing synthesis.
| Solvent System | Yield of α-benzil monoxime derivative | Reference |
| Water-Methanol (50:50 v/v) at 60°C | 73% | [2] |
| Ethanolic solution (50:50 v/v) at room temperature | 93% | [2] |
Note: The yields presented are for a derivative of α-benzil monoxime, but they demonstrate the significant impact of the solvent and temperature on the reaction outcome.
Visualizations
Experimental Workflow for α-Benzil Monoxime Synthesis and Purification
References
Recrystallization protocol for purifying 1,2-Diphenylethanedione monoxime
Technical Support Center: Purifying 1,2-Diphenylethanedione Monoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of this compound. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions to assist in achieving high-purity crystals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the recommended procedure for the purification of this compound using a mixed-solvent system of ethanol and water. This method is adapted from established procedures for similar compounds, such as its precursor, benzil.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
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Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Begin with a small volume and add more as needed while heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
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Place a stemless funnel with fluted filter paper into the pre-heated flask.
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Pour the hot solution of the compound through the filter paper. The hot ethanol vapor from the second flask will help to keep the funnel warm and prevent crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is supersaturated.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it clears again.
-
-
Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (similar in composition to the crystallization solvent) to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel for a sufficient period.
-
For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
-
Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent system. The compound may also be significantly impure.[1][2] | - Reheat the solution to dissolve the oil. - Add more of the better solvent (ethanol) to increase the solubility. - Allow the solution to cool more slowly.[2] |
| No Crystals Form | Too much solvent was used, resulting in a solution that is not saturated. The solution may be supersaturated and requires a nucleation site.[1][2] | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice-salt bath for a lower temperature.[2] |
| Crystals Form Too Quickly | The solution was cooled too rapidly, which can trap impurities in the crystal lattice.[1] | - Reheat the solution to redissolve the crystals. - Add a small amount of additional hot ethanol. - Allow the solution to cool more slowly and without disturbance.[1] |
| Low Yield | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration. The compound has some solubility even in the cold solvent. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is sufficiently pre-heated during hot filtration. - Avoid using an excessive volume of cold solvent for washing the final crystals. |
| Colored Impurities in Crystals | The impurities were not fully removed during the process. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Do not add charcoal to a boiling solution as it may cause it to boil over. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
An ethanol-water mixed solvent system is a good starting point. The parent compound, benzil, is soluble in ethanol and insoluble in water, and this property is likely carried over to the monoxime derivative.[3] The optimal ratio of ethanol to water will need to be determined empirically.
Q2: How do I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. This creates a saturated solution that will yield a good recovery of crystals upon cooling. Start with a small amount of hot ethanol and add more in small portions until the solid just dissolves.
Q3: My compound is an oil and won't crystallize. What should I do?
"Oiling out" can occur if the compound is very impure or if its melting point is below the boiling point of the solvent. Try redissolving the oil by heating and adding more of the better solvent (ethanol). Then, allow the solution to cool much more slowly. If this fails, purification by column chromatography may be necessary.[2]
Q4: Can I use a single solvent for recrystallization?
It may be possible to find a single solvent that has high solubility for this compound at high temperatures and low solubility at low temperatures. Ethanol alone could be a candidate. However, a mixed solvent system often provides a steeper solubility curve, which can lead to better crystal recovery.
Q5: How can I improve the purity of my final product?
Ensure slow and undisturbed cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities. If the product is still impure after one recrystallization, a second recrystallization can be performed.
Logical Relationships in Troubleshooting
Caption: Relationship between problems, causes, and solutions.
References
Overcoming interference in spectrophotometric analysis with α-benzil monoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-benzil monoxime in spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is α-benzil monoxime used for in spectrophotometric analysis?
A1: α-Benzil monoxime is a chelating agent primarily used for the selective spectrophotometric determination of metal ions, most notably cobalt(II). It forms a colored complex with the target metal ion, and the intensity of this color, measured by a spectrophotometer, is proportional to the concentration of the metal ion in the sample. It can also be used for the determination of other metals like palladium.
Q2: At what wavelength should I measure the absorbance of the cobalt-α-benzil monoxime complex?
A2: The optimal wavelength for measuring the absorbance of the cobalt(II)-α-benzil monoxime complex is typically around 380 nm.[1][2] At this wavelength, the complex exhibits significant absorbance, while the reagent itself has minimal absorbance.
Q3: What is the optimal pH for the formation of the cobalt-α-benzil monoxime complex?
A3: The reaction between cobalt(II) and α-benzil monoxime is pH-dependent. The optimal pH range for the formation of the colored chelate is between 8.8 and 9.3.[1] It is crucial to maintain the pH within this range to ensure complete complexation and accurate results.
Q4: How can I improve the sensitivity of the assay?
A4: The sensitivity of the spectrophotometric method using α-benzil monoxime can be enhanced by using a micellar medium, such as sodium dodecylsulfate (SDS). The presence of micelles can increase the molar absorptivity of the complex, leading to a more sensitive measurement.[2] Another approach is to use a preconcentration step, where the cobalt-α-benzilmonoxime complex is adsorbed onto a substance like microcrystalline naphthalene and then dissolved in a small volume of an organic solvent for measurement.[3]
Troubleshooting Guide
Problem 1: My calibration curve is not linear.
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Possible Cause 1: Incorrect pH.
-
Solution: Ensure the pH of your standards and samples is consistently within the optimal range of 8.8-9.3 for cobalt determination. Use a calibrated pH meter and adjust the pH carefully with a suitable buffer.
-
-
Possible Cause 2: Reagent concentration is too low.
-
Solution: Verify that the concentration of the α-benzil monoxime solution is sufficient to react with the highest concentration of your metal ion standards. Prepare a fresh reagent solution if necessary.
-
-
Possible Cause 3: Instability of the complex.
-
Solution: While the cobalt-α-benzil monoxime complex is generally stable, ensure that you are measuring the absorbance within a consistent and appropriate timeframe after complex formation. In chloroform, the chelate is reported to be stable for about one day.[1]
-
Problem 2: The color of the complex is faint or does not develop.
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Possible Cause 1: Insufficient concentration of the target metal ion.
-
Solution: Your sample may contain a very low concentration of the analyte. Consider a preconcentration step to increase the effective concentration of the metal ion before analysis.[3]
-
-
Possible Cause 2: Presence of strong masking agents.
-
Solution: If your sample matrix contains high concentrations of substances that can act as strong chelating agents (e.g., EDTA), they may compete with the α-benzil monoxime for the metal ion. Sample pretreatment to remove these interfering substances may be necessary.
-
Problem 3: I am observing high background absorbance.
-
Possible Cause 1: Turbidity in the sample.
-
Solution: Centrifuge or filter your samples to remove any particulate matter before analysis. Ensure your blank solution is treated in the same manner as your samples.
-
-
Possible Cause 2: Reagent blank is not prepared correctly.
-
Solution: The reagent blank should contain all the components of your reaction mixture except for the analyte. This includes the buffer, α-benzil monoxime, and any other reagents used.
-
Problem 4: My results are unexpectedly high, suggesting interference.
-
Possible Cause: Presence of interfering ions.
-
Solution: Several metal ions can interfere with the spectrophotometric determination of cobalt using α-benzil monoxime by forming their own colored complexes. Common interfering ions include nickel(II), copper(II), iron(III), and manganese(II). To overcome this, you can use masking agents or employ separation techniques. Refer to the "Overcoming Interference" section and the data table below for specific guidance.
-
Overcoming Interference
Interference from other metal ions is a common challenge in spectrophotometric analysis. The following strategies can be employed to mitigate these effects.
Masking Agents
Masking agents are substances that form stable and colorless complexes with interfering ions, preventing them from reacting with α-benzil monoxime.
-
For Iron(III) interference: Ascorbic acid can be used to reduce Fe(III) to Fe(II), which may have less interference. In other spectrophotometric methods, Tiron and thioglycolic acid have also been used to mask iron.
-
For Copper(II) and Nickel(II) interference: While specific masking agents for the α-benzil monoxime method are not extensively documented in the provided results, general-purpose masking agents like citrate or tartrate can be effective. In some cases, a second extraction with a dilute acid solution can remove interference from cupric, nickelous, and ferric cations.
-
General Interference: For a mixture of interfering ions, a combination of masking agents may be necessary. It is crucial to validate the effectiveness of the masking agent(s) with known standards and spiked samples.
pH Adjustment and Extraction
Selective extraction at a specific pH can be a powerful tool to separate the target analyte from interfering ions. The cobalt-α-benzil monoxime complex can be extracted into an organic solvent like chloroform or toluene.[1] By carefully controlling the pH, it may be possible to leave interfering ions in the aqueous phase.
Data Presentation
Table 1: Common Interfering Ions in Cobalt Spectrophotometric Analysis and Mitigation Strategies
| Interfering Ion | Potential for Interference | Mitigation Strategy | Notes |
| Nickel(II) | High | Masking (e.g., with citrate, tartrate), pH adjustment, second extraction with dilute acid | Forms a colored complex with α-benzil monoxime. |
| Copper(II) | High | Masking (e.g., with citrate, tartrate), pH adjustment, second extraction with dilute acid | Forms a colored complex with α-benzil monoxime. |
| Iron(III) | High | Masking (e.g., with ascorbic acid, Tiron), pH adjustment, second extraction with dilute acid | Forms a colored complex with α-benzil monoxime. |
| Manganese(II) | Moderate | pH adjustment and selective extraction | Can form a colored complex. |
| Zinc(II) | Moderate | pH adjustment and selective extraction | Can form a colored complex. |
| Cadmium(II) | Low to Moderate | Generally tolerated at lower concentrations | May interfere at high concentrations. |
Note: The tolerance limits for interfering ions can vary depending on the specific experimental conditions. It is recommended to determine these limits empirically for your specific assay.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Cobalt(II) using α-Benzil Monoxime
-
Preparation of Reagents:
-
Cobalt(II) Standard Stock Solution (e.g., 100 ppm): Dissolve a precisely weighed amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water and dilute to a known volume.
-
α-Benzil Monoxime Solution (e.g., 0.1% w/v): Dissolve the appropriate amount of α-benzil monoxime in a suitable solvent such as ethanol.
-
Buffer Solution (pH 9.0): Prepare an appropriate buffer solution (e.g., ammonia-ammonium chloride) and adjust the pH to 9.0 using a calibrated pH meter.
-
-
Preparation of Calibration Standards:
-
Prepare a series of cobalt(II) standard solutions of known concentrations by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
If the sample is solid, dissolve it in a suitable acid and dilute to a known volume.
-
Adjust the pH of the sample solution to be within the working range of the buffer.
-
-
Color Development:
-
To a set of volumetric flasks, add a known volume of each standard solution and the sample solution.
-
Add the buffer solution to bring the pH to 9.0.
-
Add a sufficient volume of the α-benzil monoxime solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a consistent period.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (approx. 380 nm).
-
Use a reagent blank (containing all reagents except cobalt) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus cobalt concentration for the standards.
-
Determine the concentration of cobalt in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile spectrophotometric method for cobalt determination using alpha-benzilmonoxime in sodium dodecylsulfate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric and AAS determination of trace amounts of cobalt after preconcentration by using alpha-benzilmonoxime-microcrystalline naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-1,2-Diphenylethanedione Monoxime Complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the palladium-1,2-diphenylethanedione monoxime complex (also known as palladium-α-benzilmonoxime complex).
Frequently Asked Questions (FAQs)
Q1: What is the palladium-1,2-diphenylethanedione monoxime complex and what are its typical characteristics?
A1: The palladium(II)-1,2-diphenylethanedione monoxime complex is a coordination compound formed between a palladium(II) ion and 1,2-diphenylethanedione monoxime (also known as α-benzilmonoxime). The complex typically forms a green-colored solution and is utilized in analytical chemistry, particularly for the spectrophotometric determination of palladium.[1] The ligand coordinates to the palladium ion, forming a stable chelate.
Q2: How stable is the palladium-1,2-diphenylethanedione monoxime complex in solution?
Q3: What factors can influence the stability of this complex?
A3: The stability of the palladium-1,2-diphenylethanedione monoxime complex can be affected by:
-
pH: The complex is typically formed in an acidic medium. Changes in pH can lead to the protonation or deprotonation of the oxime ligand, which can affect its coordination to the palladium ion.[2]
-
Solvent: The nature of the solvent can influence the solubility and stability of the complex.[4][7] For analytical purposes, the presence of a micellizing agent is often used to enhance stability in aqueous solutions.[1]
-
Temperature: Like most chemical equilibria, the formation and stability of the complex are temperature-dependent. Elevated temperatures can potentially lead to decomposition.[8][9]
-
Presence of other ions: Strong coordinating agents or certain anions and cations can interfere with the complex formation or stability by competing for the palladium ion or the ligand.[1]
Q4: What is the typical stoichiometry of the palladium-1,2-diphenylethanedione monoxime complex?
A4: The stoichiometry of metal-oxime complexes can vary. For analytical applications using α-benzilmonoxime, the formation of a 1:2 metal-to-ligand complex is often suggested, where two molecules of the oxime ligand coordinate to one palladium(II) ion.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis, handling, and analysis of the palladium-1,2-diphenylethanedione monoxime complex.
Issue 1: Incomplete or No Complex Formation (e.g., no color change)
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The formation of the complex is pH-dependent. Ensure the solution is sufficiently acidic as per the protocol. Adjust the pH using a suitable acid like HClO4 or HCl.[1] |
| Ligand Degradation | The this compound ligand may be old or degraded. Use a freshly prepared solution of the ligand. |
| Palladium(II) Source Issue | The palladium(II) salt may not have dissolved completely or may be of poor quality. Ensure complete dissolution of the palladium salt before adding the ligand. |
| Presence of Strong Competing Ligands | If the reaction mixture contains other strong chelating agents, they may compete with the oxime for the palladium ion. Purify the starting materials to remove interfering species. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility of the Complex | The complex may have limited solubility in the chosen solvent. Consider using a different solvent or adding a co-solvent. For aqueous solutions, the addition of a surfactant like Triton X-100 can help maintain solubility.[1] |
| Hydrolysis of Palladium(II) | At neutral or near-neutral pH, palladium(II) ions can hydrolyze to form insoluble palladium hydroxide.[10] Maintain an acidic pH to prevent hydrolysis. |
| Incorrect Stoichiometry | An incorrect ratio of metal to ligand can sometimes lead to the formation of insoluble polymeric species. Ensure the correct molar ratios are used as per the experimental protocol. |
Issue 3: Fading of the Complex Color Over Time
| Potential Cause | Troubleshooting Step |
| Complex Instability | While reported to be stable for at least a day, prolonged standing, exposure to light, or elevated temperatures can lead to decomposition. Store the complex solution in a cool, dark place and use it within a reasonable timeframe.[1] |
| Oxidation/Reduction Reactions | The presence of oxidizing or reducing agents in the solution could lead to a change in the oxidation state of palladium and subsequent decomposition of the complex. Ensure the absence of such contaminants. |
| pH Change | A gradual change in the pH of the solution over time can affect the complex stability. Buffer the solution if necessary for long-term studies. |
Quantitative Data
While specific stability constants for the palladium-1,2-diphenylethanedione monoxime complex are not readily found in the literature, the following table provides stability constants for other palladium(II) complexes with nitrogen and oxygen donor ligands to offer a comparative perspective.
| Ligand | Log β₁₁₀ | Conditions |
| Glycine | ~8-12 | Aqueous solution |
| α-Alanine | 9.74 | Aqueous solution |
| β-Alanine | 9.10 | Aqueous solution |
| Histidine | High | Aqueous solution |
Data sourced from a review on palladium(II)-amine complexes.[5]
Experimental Protocols
Protocol 1: Synthesis of Palladium-1,2-Diphenylethanedione Monoxime Complex (In-situ for Spectrophotometry)
This protocol is adapted from the method for the spectrophotometric determination of palladium.[1]
Materials:
-
Palladium(II) chloride (PdCl₂) stock solution
-
This compound (α-benzilmonoxime) solution in ethanol
-
Perchloric acid (HClO₄)
-
Triton X-100 solution
-
Deionized water
Procedure:
-
In a 10 mL volumetric flask, add an aliquot of the palladium(II) stock solution.
-
Add a sufficient amount of perchloric acid to achieve a final concentration of 0.10 M.
-
Add 1.2 mL of a 10% (w/v) Triton X-100 solution.
-
Add an excess of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand at room temperature for a few minutes for the green color of the complex to develop fully.
-
Measure the absorbance at the desired wavelength (e.g., 441.8 nm or 677.0 nm).[1]
Protocol 2: General Method for Determining the Stability Constant by Spectrophotometry (Job's Method of Continuous Variation)
This is a general protocol and would need to be optimized for the specific complex.[11][12]
Materials:
-
Equimolar stock solutions of the palladium(II) salt and this compound.
-
Appropriate solvent and buffer to maintain constant pH and ionic strength.
Procedure:
-
Prepare a series of solutions by mixing the palladium(II) and ligand stock solutions in varying mole fractions, keeping the total molar concentration constant. The total volume of each solution should also be constant.
-
For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Allow the solutions to equilibrate for a set amount of time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can be calculated from the absorbance data.[11][12]
Visualizations
Caption: Experimental workflow for the in-situ synthesis and analysis of the complex.
Caption: Troubleshooting decision tree for incomplete complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A thermodynamic study of transition metal oxime complexes [ir.canterbury.ac.nz]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes [mdpi.com]
- 10. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 11. scribd.com [scribd.com]
- 12. curresweb.com [curresweb.com]
Technical Support Center: Triton X-100 and Absorbance Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Triton X-100 in absorbance-based assays.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving Triton X-100 and absorbance measurements.
Question: Why are my absorbance readings at 280 nm unexpectedly high in my protein sample?
Answer: High absorbance readings at 280 nm are a common issue when Triton X-100 is present in the sample buffer. Triton X-100 contains an aromatic ring that strongly absorbs ultraviolet (UV) light in the same region as proteins, specifically around 275 nm and 283 nm.[1] This interference leads to an overestimation of protein concentration. The absorbance of Triton X-100 is concentration-dependent; higher concentrations result in higher background absorbance.
Question: My blank-subtracted readings are still inconsistent. What could be the cause?
Answer: Inconsistent readings, even after blank subtraction, can be due to several factors:
-
Micelle Formation: Above its critical micelle concentration (CMC), which is approximately 0.22-0.24 mM, Triton X-100 forms micelles.[1] The formation and size of these micelles can be influenced by temperature and other buffer components, potentially leading to variability in light scattering and, consequently, absorbance readings.
-
Pipetting Errors: Inconsistent pipetting of viscous Triton X-100 solutions or samples can lead to variations in the final concentration of the detergent in each well, causing inconsistent absorbance.
-
Contamination: Contamination of cuvettes or microplate wells can scatter light and contribute to inconsistent readings. Ensure that all labware is clean.[2]
Question: Can I use Triton X-100 with the Bradford protein assay?
Answer: The Bradford assay is generally not compatible with high concentrations of detergents like Triton X-100.[3] Detergents can interfere with the binding of the Coomassie dye to proteins, leading to inaccurate results.[3] Some Bradford assay kits specify a maximum compatible concentration of Triton X-100, which is often around 0.1%. However, it is crucial to include the same concentration of Triton X-100 in your blank and standards for accurate quantification.[3]
Question: Is the BCA protein assay a better alternative when Triton X-100 is present?
Answer: Yes, the Bicinchoninic Acid (BCA) assay is generally more tolerant to detergents than the Bradford assay.[4][5][6][7] Many commercially available BCA assay kits can tolerate Triton X-100 concentrations up to 1-5%.[4][5][6][7] As with the Bradford assay, it is essential to include Triton X-100 in the blank and standards to match the sample conditions.[4][5]
Question: How can I remove Triton X-100 from my sample before an absorbance measurement?
Answer: Several methods can be used to remove Triton X-100 from protein samples:
-
Detergent Removal Resins: Commercially available resins can effectively bind and remove detergents from protein solutions with minimal sample loss.[8]
-
Ion-Exchange Chromatography: In this method, proteins are adsorbed to a resin while detergent micelles are washed away. The protein is then eluted with a detergent-free buffer.[8]
-
Size Exclusion Chromatography (Gel Filtration): This technique separates molecules based on size. Larger protein molecules are separated from smaller detergent monomers.[8]
-
Dialysis: This method is less effective for removing detergents with a low CMC like Triton X-100, as they tend to remain associated with the protein.[8]
Data Presentation
The following table summarizes the absorbance of Triton X-100 at various concentrations and UV wavelengths. This data is crucial for understanding the potential interference in your experiments.
| Triton X-100 Concentration (% v/v) | Absorbance at 230 nm | Absorbance at 260 nm | Absorbance at 275 nm | Absorbance at 280 nm |
| 1.0 | >3.0 | 1.80 | 2.90 | 2.50 |
| 0.5 | >3.0 | 0.90 | 1.45 | 1.25 |
| 0.25 | >3.0 | 0.45 | 0.73 | 0.63 |
| 0.12 | 2.85 | 0.23 | 0.37 | 0.32 |
| 0.06 | 1.42 | 0.12 | 0.19 | 0.16 |
| 0.03 | 0.71 | 0.06 | 0.10 | 0.08 |
Data adapted from Nedaei, H., & Saboury, A. A. (2021). Triton™ X-100 Behaves Similarly to Tyrosine-Containing and Tryptophan-Free Proteins in UV-Vis Spectroscopy. Physical Chemistry Research, 9(1), 125-135.
Experimental Protocols
Protocol 1: Bradford Protein Assay with Low Concentration of Triton X-100
-
Reagent Preparation:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations. The buffer used to dilute the standards should contain the same concentration of Triton X-100 as your samples (e.g., 0.05%).
-
Prepare a blank solution containing the same buffer and Triton X-100 concentration as the standards and samples.
-
-
Assay Procedure (Microplate Format):
-
Pipette 5 µL of each standard, unknown sample, and blank into separate wells of a microplate.
-
Add 250 µL of Bradford reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes, but no longer than 60 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Generate a standard curve by plotting the blank-corrected absorbance values against the known protein concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Protocol 2: BCA Protein Assay with Triton X-100
-
Reagent Preparation:
-
Prepare protein standards (e.g., BSA) in a buffer containing the same concentration of Triton X-100 as your samples (up to 1%).
-
Prepare a blank with the same buffer and Triton X-100 concentration.
-
Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
-
Assay Procedure (Microplate Format):
-
Pipette 25 µL of each standard, unknown sample, and blank into separate microplate wells.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Create a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.
-
Mandatory Visualization
Troubleshooting Workflow for Triton X-100 Interference in Absorbance Assays
References
- 1. snowpure.com [snowpure.com]
- 2. biocompare.com [biocompare.com]
- 3. go.zageno.com [go.zageno.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Minimizing reagent blank in α-benzil monoxime assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize reagent blank and address other common issues encountered during α-benzil monoxime and similar monoxime-based colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the α-benzil monoxime assay?
The α-benzil monoxime assay is a colorimetric method used for the quantitative determination of analytes like urea. The underlying principle, analogous to the widely used diacetyl monoxime assay, involves the reaction of the analyte with α-benzil monoxime in a hot, acidic medium. This condensation reaction, often in the presence of a color-intensifying agent like thiosemicarbazide and a stabilizing agent such as ferric chloride, forms a colored product. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured spectrophotometrically.
Q2: What causes a high reagent blank in the α-benzil monoxime assay?
A high reagent blank can be caused by several factors:
-
Reagent Contamination: Contamination of reagents, especially the acid solutions or water, with nitrogenous compounds can lead to a high background signal.
-
Reagent Degradation: The α-benzil monoxime reagent may degrade over time, especially if exposed to light or stored improperly.[1]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of assay components can lead to increased background.
-
Reaction Conditions: Extended incubation times or excessively high temperatures can promote the formation of non-specific colored products.
-
Contaminated Glassware: Residual contaminants on glassware can react with the assay reagents.
Q3: How can I prepare and store the α-benzil monoxime reagent to ensure stability?
-
Store the α-benzil monoxime stock solution in a brown, light-protected bottle.
-
Prepare fresh working solutions for each assay run.
-
Store all reagents at 4°C for long-term storage, unless otherwise specified.
Q4: What are the common interfering substances in monoxime-based assays?
Certain compounds can interfere with the assay, leading to inaccurate results:
-
Citrulline: As an intermediate in the urea cycle and a monosubstituted urea derivative, citrulline can give a positive result in monoxime-based assays.[1][2]
-
Ureido Compounds: Other compounds containing a ureido group may also react with α-benzil monoxime, leading to an overestimation of the analyte concentration.[3]
-
Divalent Cations: Indirect enzymatic methods for urea determination are sensitive to divalent cation interference, which is an advantage of direct colorimetric methods like the monoxime assay.[3]
Troubleshooting Guide
High reagent blank is a common issue in α-benzil monoxime assays. The following guide provides a systematic approach to identifying and resolving the root cause.
Problem: High Reagent Blank
| Potential Cause | Recommended Action |
| Reagent Contamination | 1. Prepare fresh reagents using high-purity water (e.g., Milli-Q or equivalent). 2. Use dedicated and thoroughly cleaned glassware for reagent preparation. 3. Test each reagent individually to identify the source of contamination. |
| Reagent Degradation | 1. Prepare fresh α-benzil monoxime solution. 2. Store stock solutions in amber bottles and protect from light. 3. If using a pre-made kit, check the expiration date. |
| Incorrect Reagent Preparation | 1. Double-check all calculations and measurements for reagent concentrations. 2. Ensure the correct grade and purity of all chemicals are used. |
| Contaminated Labware | 1. Acid-wash all glassware (e.g., with a 10% HCl solution) followed by thorough rinsing with deionized water. 2. Use disposable, sterile plasticware where appropriate. |
| Extended Incubation or High Temperature | 1. Strictly adhere to the recommended incubation time and temperature in the protocol. 2. Optimize incubation time and temperature for your specific experimental conditions. |
| Spectrophotometer Issues | 1. Ensure the spectrophotometer is properly calibrated. 2. Check for and clean any smudges or contamination on the cuvettes. |
Experimental Protocols
While a specific protocol for α-benzil monoxime is not widely published for common analytes, the following protocol for the analogous diacetyl monoxime assay for urea can be adapted. Researchers should optimize reagent concentrations and incubation parameters for their specific application with α-benzil monoxime.
Protocol: Colorimetric Determination of Urea using Diacetyl Monoxime[1][4]
1. Reagent Preparation:
-
Acid Reagent: In a 250 mL volumetric flask, dissolve 2.5 mg of ferric chloride (FeCl₃) in 45 mL of deionized water. Carefully add 80 µL of concentrated (85%) phosphoric acid (H₃PO₄). Slowly, and with constant stirring in an ice bath, add concentrated (98%) sulfuric acid (H₂SO₄) to bring the final volume to 250 mL. Caution: This is a highly exothermic reaction.
-
Color Reagent: Prepare a stock solution of 2% (w/v) diacetyl monoxime in deionized water. Prepare a stock solution of 0.5% (w/v) thiosemicarbazide in deionized water. The working color reagent is a mixture of these two solutions, often in a 1:1 ratio, prepared fresh before use.
2. Assay Procedure:
-
Prepare urea standards of known concentrations and the unknown samples.
-
To 100 µL of each standard and sample in a test tube, add 2 mL of the Color Reagent.
-
Add 2 mL of the Acid Reagent to each tube and mix thoroughly.
-
Incubate the tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink-colored complex at 520 nm using a spectrophotometer.
-
The reagent blank consists of all reagents except the urea standard or sample.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a typical diacetyl monoxime assay for urea, which can serve as a starting point for optimizing an α-benzil monoxime assay.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 520 nm | [1][2] |
| Linear Concentration Range | 0.4 to 5.0 mM Urea | [1][2] |
| Lower Limit of Detection (LOD) | Approximately 440 µM Urea | [3] |
| Incubation Temperature | Boiling Water Bath (100°C) | [1] |
| Incubation Time | 15-20 minutes |
Visualizations
Reaction Pathway
Caption: Generalized reaction pathway for the colorimetric determination of urea using a monoxime reagent.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and resolving high reagent blank issues.
References
Technical Support Center: Green Synthesis of 1,2-Diphenylethanedione Monoxime
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the green synthesis of 1,2-diphenylethanedione monoxime, also known as benzil monoxime. These resources are designed for researchers, scientists, and drug development professionals engaged in sustainable chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the green synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient energy transfer (microwave/ultrasound).- Incomplete reaction.- Catalyst deactivation or insufficient catalyst.- Poor quality of starting materials (benzil, hydroxylamine hydrochloride). | - Ensure proper positioning of the reaction vessel in the microwave or ultrasonic bath for optimal energy absorption.- Increase reaction time or energy input (microwave power/ultrasound frequency) incrementally.- Use a fresh batch of catalyst or increase the catalyst loading. Consider catalyst regeneration if applicable.- Verify the purity of benzil and hydroxylamine hydrochloride. |
| Formation of Side Products (e.g., Benzil Dioxime) | - Excess of hydroxylamine hydrochloride.- Prolonged reaction time or excessive energy input. | - Use a stoichiometric or slightly sub-stoichiometric amount of hydroxylamine hydrochloride relative to benzil.- Monitor the reaction progress closely using TLC to avoid over-reaction.- Reduce microwave power/ultrasound intensity or shorten the reaction time. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction medium (if any).- Product is an oil instead of a solid.- Contamination with unreacted starting materials or byproducts. | - If a solvent is used, try precipitating the product by adding a non-polar solvent or by cooling the reaction mixture.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the product.- Purify the product using column chromatography or recrystallization from an appropriate solvent system. |
| Inconsistent Results/Poor Reproducibility | - Variations in microwave power output or ultrasound frequency.- Inconsistent grinding in mechanochemical synthesis.- Fluctuations in reaction temperature. | - Calibrate the microwave reactor or ultrasonic bath to ensure consistent energy delivery.- Standardize the grinding time and intensity for mechanochemical reactions.- Use a temperature probe to monitor and control the reaction temperature accurately. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for this compound synthesis?
A1: Green chemistry approaches offer several advantages, including reduced or eliminated use of hazardous solvents, lower energy consumption, shorter reaction times, and often higher yields compared to conventional methods. These methods align with the principles of sustainable chemistry by minimizing waste and environmental impact.
Q2: Can I use a domestic microwave for the microwave-assisted synthesis?
A2: While it is possible, it is not recommended. Laboratory-grade microwave reactors are designed for chemical synthesis with precise control over temperature, pressure, and power, which is crucial for safety and reproducibility. Domestic microwaves lack these safety features and precise controls.
Q3: How do I choose the right catalyst for the solvent-free synthesis?
A3: The choice of catalyst depends on the specific mechanochemical reaction. For the oximation of benzil, solid catalysts like bismuth(III) oxide (Bi2O3) have been shown to be effective in promoting the reaction under grinding conditions. It is advisable to consult the literature for catalysts that have been successfully used for similar transformations.
Q4: What is the role of ultrasound in the synthesis?
A4: Ultrasound provides energy to the reaction mixture through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperature and pressure, leading to enhanced reaction rates and yields.
Q5: How can I monitor the progress of the reaction in a solvent-free system?
A5: Monitoring a solvent-free reaction can be challenging. A common method is to take a small sample of the reaction mixture at different time intervals, dissolve it in a suitable solvent, and analyze it using Thin Layer Chromatography (TLC) to check for the disappearance of starting materials and the appearance of the product.
Quantitative Data Summary
The following table summarizes and compares quantitative data for different green synthesis methods for this compound.
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Iodine (as oxidant for benzil synthesis) | Varies | 10-15 min (for benzil) | 91-97 (for benzil) | [1][2] |
| Ultrasound-Assisted | I2/SDS/Water (for related diketone synthesis) | Ambient | 30-40 min | 80-93 | [3] |
| Solvent-Free (Grinding) | Bismuth(III) Oxide (Bi2O3) | Room Temperature | Varies | High | [4] |
Note: Data for the direct oximation of benzil using these specific green methods is limited in the provided search results. The data for microwave and ultrasound methods are for the synthesis of the precursor benzil or related compounds and are indicative of the potential efficiency of these techniques.
Experimental Protocols
Microwave-Assisted Synthesis
Objective: To synthesize this compound from benzil using microwave irradiation.
Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or a mild base
-
Ethanol (or another suitable solvent)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, dissolve benzil (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a minimal amount of ethanol.
-
Add sodium acetate (1.2 mmol) to the mixture.
-
Place a magnetic stirrer in the vial and cap it securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes). The optimal power and time should be determined experimentally.
-
Monitor the reaction temperature to avoid excessive pressure buildup.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Ultrasound-Assisted Synthesis
Objective: To synthesize this compound from benzil using ultrasonic irradiation.
Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or another base
-
Ethanol/water mixture
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
In a reaction flask, prepare a suspension of benzil (1 mmol) in an ethanol/water mixture.
-
Add hydroxylamine hydrochloride (1.1 mmol) and a catalytic amount of NaOH.
-
Immerse the reaction flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonicate the mixture at a specific frequency (e.g., 35-40 kHz) at room temperature for a period of 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by pouring the mixture into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify by recrystallization if necessary.
Solvent-Free Mechanochemical Synthesis
Objective: To synthesize this compound from benzil under solvent-free conditions using a mortar and pestle or a ball mill.
Materials:
-
1,2-Diphenylethanedione (Benzil)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth(III) oxide (Bi₂O₃) or another suitable solid catalyst
-
Mortar and pestle or ball mill
Procedure:
-
Place benzil (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of Bi₂O₃ (e.g., 0.1 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The mixture may become pasty or change color, indicating the progress of the reaction.
-
Alternatively, place the reactants and catalyst in a ball mill and operate at a specified frequency for a set duration.
-
Monitor the reaction by taking a small sample, dissolving it in a solvent, and running a TLC.
-
After completion, add a suitable solvent (e.g., ethyl acetate) to the mixture to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify by recrystallization.
Visualizations
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Ultrasound-Assisted Synthesis.
Caption: Workflow for Solvent-Free Mechanochemical Synthesis.
References
Managing steric hindrance in 1,2-Diphenylethanedione monoxime reactions
Technical Support Center: 1,2-Diphenylethanedione Monoxime Reactions
Welcome to the technical support center for managing reactions involving this compound (also known as benzil monoxime). This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant challenge with this compound?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In this compound, the two bulky phenyl groups are in close proximity to the oxime functional group. This crowding can impede the approach of reagents to the reaction center, increasing the activation energy of the reaction and often leading to lower yields or slower reaction rates.[1] This is particularly evident in reactions like the Beckmann rearrangement, where a phenyl group must migrate.
Q2: How does the (E/Z) isomerism of the oxime impact the Beckmann rearrangement?
The Beckmann rearrangement is a highly stereospecific reaction. The migrating group is always the one positioned anti (opposite) to the hydroxyl (-OH) leaving group on the oxime nitrogen.[2][3][4] For this compound, two isomers exist:
-
(Z)-isomer: A phenyl group is anti to the -OH group. Rearrangement yields N-benzoylbenzamide.
-
(E)-isomer: The benzoyl group is anti to the -OH group. Rearrangement yields dibenzamide.
Controlling the synthesis to favor the desired isomer is critical for obtaining the correct product.[5] Often, a mixture of isomers is formed, requiring either separation or isomerization to the desired form.[5][6]
Q3: Besides low yields, what are other common side reactions when steric hindrance is not managed?
A primary competing pathway, especially under certain acidic conditions, is the Beckmann fragmentation . This occurs when the migrating group, if it can form a stable carbocation, breaks away from the molecule entirely instead of migrating to the nitrogen.[2] This leads to the formation of a nitrile and a carbocation intermediate, resulting in a mixture of undesired byproducts instead of the target amide.[2]
Troubleshooting Guide
Issue 1: Consistently low yield in the Beckmann rearrangement.
This is the most common problem, often stemming from the compound's significant steric bulk.
| Possible Cause | Recommended Solution |
| A. Incorrect Oxime Isomer | The migrating group must be anti to the leaving group. If the wrong isomer is dominant, the desired reaction will not occur. Solution: Confirm the stereochemistry of your starting material. If necessary, perform an isomerization step using an acid catalyst (e.g., HCl in an anhydrous solvent) to enrich the desired isomer before rearrangement.[6] |
| B. Ineffective Catalyst/Reagent | Standard acid catalysts may be insufficient to overcome the high activation energy caused by steric hindrance. Solution: Employ stronger catalytic systems. Common effective reagents include concentrated acids like H₂SO₄ or polyphosphoric acid (PPA), as well as Lewis acids like PCl₅, SOCl₂, or BF₃·Et₂O.[2][3][4] A combination of PhI(OAc)₂ and BF₃·Et₂O has also been shown to be effective for hindered ketoximes.[7] |
| C. Suboptimal Solvent Choice | The solvent plays a crucial role in stabilizing the charged intermediates of the rearrangement. An inappropriate solvent can hinder the reaction. Solution: Acetonitrile is often an excellent solvent for Beckmann rearrangements.[8] Other polar aprotic solvents like 1,4-dioxane or THF can be tested, but may result in lower conversion. Avoid protic solvents like water if the catalyst is water-sensitive.[8] |
| D. Poor Leaving Group | The hydroxyl (-OH) group of the oxime is not an ideal leaving group. Solution: Convert the hydroxyl into a better leaving group in situ or in a separate step. Reagents like acetic anhydride (Ac₂O), tosyl chloride (TsCl), or thionyl chloride (SOCl₂) can convert the -OH to an acetate, tosylate, or other group that departs more easily, facilitating the rearrangement.[3][9] |
Issue 2: The reaction starts but does not go to completion.
| Possible Cause | Recommended Solution |
| A. Insufficient Catalyst Loading or Activity | The catalyst may be degrading over time or the amount may be insufficient for a complete conversion of the bulky substrate. Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 8 mol%).[8] Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.[10] |
| B. Inadequate Temperature | The reaction may require more thermal energy to overcome the steric barrier. Solution: Gradually increase the reaction temperature. For a model reaction with acetophenone oxime, 80 °C was found to be optimal.[8] Monitor the reaction closely for the formation of degradation products at higher temperatures. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key steps of the Beckmann rearrangement pathway.
Quantitative Data Summary
Effective management of reaction conditions is paramount. The choice of catalyst and solvent can dramatically influence the yield of the desired amide product from a sterically hindered ketoxime.
Table 1: Effect of Catalyst Loading and Temperature on Amide Yield Reaction Model: Beckmann rearrangement of benzophenone oxime.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 5 | 80 | Acetonitrile | 96 |
| 2 | 3 | 80 | Acetonitrile | 75 |
| 3 | 1 | 80 | Acetonitrile | 40 |
| 4 | 5 | 60 | Acetonitrile | 65 |
| 5 | 5 | 100 | Acetonitrile | 94 (minor degradation) |
| (Data adapted from a study on ketoxime rearrangements, demonstrating trends in optimization).[8] |
Table 2: Influence of Solvent on Amide Yield Reaction Conditions: 5 mol% catalyst, 80 °C.
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 96 |
| 2 | 1,4-Dioxane | 55 |
| 3 | Tetrahydrofuran (THF) | 48 |
| 4 | Acetone | 45 |
| 5 | Toluene | <10 |
| 6 | Dimethyl Sulfoxide (DMSO) | <5 |
| (Data adapted from a study on ketoxime rearrangements, highlighting solvent importance).[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the oxime from benzil.
-
Dissolution: Dissolve 1,2-Diphenylethanedione (benzil) (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in a minimal amount of water.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of benzil.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound. The product will likely be a mixture of (E) and (Z) isomers.
Protocol 2: Optimized Beckmann Rearrangement of a Hindered Ketoxime
This protocol uses a robust acid catalyst to promote the rearrangement.
-
Inert Atmosphere: Place the dried this compound (1 equivalent) into a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask via syringe to dissolve the oxime.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., polyphosphoric acid or dropwise addition of concentrated H₂SO₄) (2-3 equivalents) to the stirred solution. Caution: This is an exothermic process.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C.[8] Stir for 12-24 hours, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude amide product by column chromatography on silica gel.
References
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 7. The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones [organic-chemistry.org]
- 8. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to Nickel Detection: 1,2-Diphenylethanedione Monoxime vs. Dimethylglyoxime
For researchers, scientists, and professionals in drug development requiring precise and reliable detection of nickel, the choice of chelating agent is paramount. This guide provides a detailed comparison of two such agents: the well-established dimethylglyoxime (DMG) and the less commonly utilized 1,2-Diphenylethanedione monoxime (also known as α-benzilmonoxime). While extensive data exists for the performance of dimethylglyoxime, information on this compound for nickel detection is less comprehensive, making a direct quantitative comparison challenging. This guide presents the available data to facilitate an informed decision.
Performance Comparison
The following table summarizes the key performance indicators for both reagents based on available literature. It is important to note the disparity in the completeness of data between the two compounds.
| Performance Metric | Dimethylglyoxime (DMG) | This compound (α-benzilmonoxime) |
| Principle of Detection | Forms a characteristic bright red precipitate (Ni(dmg)₂) with Ni(II) in a neutral to slightly alkaline medium. Can be used for gravimetric and spectrophotometric analysis. | Forms a complex with Ni(II).[1] Spectroscopic studies suggest the formation of a six-coordinate, pseudo-octahedral geometry.[1] |
| Sensitivity | Gravimetric: Highly sensitive, capable of detecting small amounts of nickel. Spectrophotometric: Molar absorptivity of the Ni(IV)-DMG complex is approximately 1.37 x 10⁴ L mol⁻¹ cm⁻¹ at 530 nm. The limit of detection for a flow-based spectrophotometric method was found to be 6.3 µg L⁻¹. | Specific quantitative data on molar absorptivity and limit of detection for nickel are not readily available in the reviewed literature. |
| Specificity/Selectivity | High specificity for nickel in ammoniacal solution. Interference from iron(III) can be prevented by adding tartaric or citric acid. Cobalt(II) can form a soluble complex and may interfere if present in high concentrations.[2] | Data on interfering ions for nickel detection is not well-documented in available literature. Studies on its use for other metals like cobalt and palladium suggest potential for cross-reactivity. |
| Optimal pH Range | Quantitative precipitation occurs in a pH range of 5 to 9.[3][4] | The optimal pH for complex formation with nickel has not been definitively established in the reviewed literature. |
| Methodology | Well-established protocols for both gravimetric and spectrophotometric analysis are widely available.[2][4][5][6] | Detailed, standardized analytical protocols for nickel detection are not readily found in the reviewed literature. |
Experimental Protocols
Detailed experimental methodologies for the well-established use of dimethylglyoxime in nickel detection are provided below. Due to the lack of specific, validated protocols for this compound in nickel analysis in the available literature, a comparable protocol cannot be provided.
Dimethylglyoxime (DMG) Protocols
1. Gravimetric Determination of Nickel
This method is highly accurate for determining the amount of nickel in a sample.
-
Principle: Nickel ions react with an alcoholic solution of dimethylglyoxime in a slightly ammoniacal solution to form a voluminous, bright red precipitate of nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂).[3][4] The precipitate is then filtered, dried, and weighed.
-
Reagents:
-
Nickel sample solution
-
1% (w/v) Dimethylglyoxime in ethanol
-
Dilute ammonia solution
-
Tartaric or citric acid (if interfering ions like Fe³⁺ are present)
-
Distilled water
-
-
Procedure:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute acid.
-
If iron is present, add tartaric or citric acid to prevent its precipitation.
-
Heat the solution to 60-80°C.
-
Add a slight excess of the 1% dimethylglyoxime solution with constant stirring.
-
Slowly add dilute ammonia solution until the solution is slightly alkaline. A red precipitate will form.[5]
-
Digest the precipitate by keeping the solution warm (60-80°C) for about 30-60 minutes to ensure complete precipitation and to obtain a more easily filterable precipitate.[5]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until free of chloride ions.
-
Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[6]
-
Cool the crucible in a desiccator and weigh it accurately.
-
The weight of the nickel dimethylglyoximate precipitate can be used to calculate the percentage of nickel in the original sample.
-
2. Spectrophotometric Determination of Nickel
This method is suitable for determining trace amounts of nickel.
-
Principle: In an alkaline solution and in the presence of an oxidizing agent (like bromine water or potassium persulfate), nickel(II) ions react with dimethylglyoxime to form a soluble, colored nickel(IV)-dimethylglyoxime complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.
-
Reagents:
-
Standard nickel solution
-
1% (w/v) Dimethylglyoxime in ethanol
-
Oxidizing agent (e.g., saturated bromine water)
-
Ammonia solution
-
Sodium citrate solution
-
-
Procedure:
-
To a series of standard solutions containing known concentrations of nickel and the unknown sample solution, add sodium citrate solution to buffer the solution and complex any interfering ions.
-
Add the oxidizing agent, followed by the dimethylglyoxime solution.
-
Add ammonia solution to make the solution alkaline and develop the color.
-
Dilute the solutions to a known volume with distilled water and mix well.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), typically around 445-530 nm, against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations.
-
Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.
-
Visualizing the Chemistry and Workflow
Reaction of Nickel with Dimethylglyoxime
The following diagram illustrates the chelation of a nickel(II) ion by two molecules of dimethylglyoxime to form the stable, five-membered ring structure of nickel dimethylglyoximate.
Caption: Chelation of Nickel(II) by Dimethylglyoxime.
Experimental Workflow for Gravimetric Nickel Analysis
This diagram outlines the key steps involved in the gravimetric determination of nickel using dimethylglyoxime.
Caption: Gravimetric analysis workflow for nickel detection.
Conclusion
Dimethylglyoxime stands as a robust and well-characterized reagent for the selective detection and quantification of nickel. Its distinct color reaction and the insolubility of its nickel complex form the basis of reliable gravimetric and spectrophotometric methods that have been refined over many years.
In contrast, while this compound is known to form a complex with nickel(II) ions, a significant gap exists in the literature regarding its specific application for analytical nickel detection. The lack of readily available, detailed experimental protocols and quantitative performance data—such as sensitivity, selectivity, and optimal reaction conditions—precludes a direct and objective comparison with dimethylglyoxime at this time.
For researchers and professionals requiring a validated and highly reliable method for nickel detection, dimethylglyoxime remains the superior choice based on the current body of scientific literature. Further research is needed to fully explore and quantify the potential of this compound as a viable alternative for nickel analysis.
References
- 1. This compound | 14090-77-8 | Benchchem [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. people.bu.edu [people.bu.edu]
- 4. Virtual Labs [inoc-amrt.vlabs.ac.in]
- 5. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 6. Gravimetric Estimation of Nickel (Procedure) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide to the Detection of Heavy Metals: Featuring 1,2-Diphenylethanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metals is paramount in various scientific disciplines, from environmental monitoring to pharmaceutical development. This guide provides a comparative analysis of the capabilities of 1,2-Diphenylethanedione monoxime (also known as α-benzil monoxime) for the spectrophotometric determination of heavy metals. Its performance is benchmarked against established alternative methods, supported by experimental data to inform your selection of the most suitable analytical technique.
Performance of this compound: Detection Limits
This compound is a chelating agent that forms colored complexes with certain metal ions, enabling their quantification through spectrophotometry. Based on available research, the detection limits for this reagent have been determined for cobalt and palladium.
| Heavy Metal | Detection Method | Detection Limit |
| Cobalt (Co) | Extractive-Spectrophotometry | 0.01 µg/mL[1] |
| Palladium (Pd) | Zero and First Derivative Spectrophotometry | 0.07 - 0.10 µg/mL |
| Palladium (Pd) | Spectrophotometry with Preconcentration | 0.25 ng/mL |
Comparison with Alternative Heavy Metal Detection Methods
A variety of methods are available for the detection of heavy metals, each with its own set of advantages and limitations. The following table provides a comparison of common techniques for the detection of a broader range of heavy metals.
| Method | Analyte(s) | Detection Limit | Key Advantages | Key Disadvantages |
| Spectrophotometry with various reagents | Pb, Cr, Cd, As | 0.3432 - 0.5250 µg/g[2] | Cost-effective, simple instrumentation | Lower sensitivity, potential for interference[2] |
| Atomic Absorption Spectroscopy (AAS) | Pb, Cd, Hg, As, etc. | ppb to ppm range[3][4] | High sensitivity, well-established | Single-element analysis, requires specialized equipment |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Multi-element | ppt to ppb range[3][5] | Extremely high sensitivity, multi-element capability | High cost, complex instrumentation and operation[5] |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Multi-element | ppb range[2] | Multi-element capability, robust | Less sensitive than ICP-MS[3] |
| Electrochemical Methods (e.g., Anodic Stripping Voltammetry) | Pb, Cd, Hg, etc. | pM to nM range[6] | High sensitivity, portability, low cost | Susceptible to matrix effects |
Experimental Protocols
Spectrophotometric Determination of Cobalt using this compound
This protocol is based on the extractive-spectrophotometric method described in the literature[1].
1. Reagents and Solutions:
-
Standard Cobalt(II) solution (1000 µg/mL)
-
This compound solution (in ethanol)
-
Buffer solution (pH 9.0)
-
Chloroform (analytical grade)
2. Procedure:
-
Prepare a series of standard solutions of cobalt(II) in the concentration range of 0.08 - 2.2 µg/mL.
-
To a specific volume of each standard solution in a separatory funnel, add the buffer solution to adjust the pH to 9.0.
-
Add the this compound solution and mix well. A yellow-colored chelate will form.
-
Extract the formed Co(II)-chelate into a known volume of chloroform by vigorous shaking.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the organic layer at 380 nm using a UV-Vis spectrophotometer against a reagent blank.
-
Plot a calibration curve of absorbance versus cobalt concentration to determine the concentration of unknown samples.
Spectrophotometric Determination of Palladium using this compound
This protocol is based on the derivative spectrophotometric method in a micellar medium.
1. Reagents and Solutions:
-
Standard Palladium(II) solution (1000 µg/mL)
-
This compound solution (in ethanol)
-
Triton X-100 solution (1.2%)
-
Perchloric acid (0.10 M)
2. Procedure:
-
Prepare a series of standard solutions of palladium(II).
-
In a volumetric flask, add the Triton X-100 solution, perchloric acid, and the this compound solution.
-
Add a specific volume of the palladium standard solution and dilute to the mark with deionized water. A green complex will form.
-
Measure the absorbance of the solution at 441.8 nm and 677.0 nm using a UV-Vis spectrophotometer.
-
For derivative spectrophotometry, record the first-order derivative spectrum.
-
Construct calibration curves based on the absorbance or derivative peak heights versus palladium concentration.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative aspects of these detection methods, the following diagrams are provided.
Caption: Experimental workflow for heavy metal detection using this compound.
Caption: Comparison of advantages and disadvantages of different heavy metal detection methods.
References
- 1. ijaers.com [ijaers.com]
- 2. ej-chem.org [ej-chem.org]
- 3. This compound | 14090-77-8 | Benchchem [benchchem.com]
- 4. Biological evaluation of newly synthesized α-benzil monoxime thiocarbohydrazide derivatives as an antimicrobial and anticancer agent: In vitro screening and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Metals Using α-Benzil Monoxime
For researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative analysis are paramount. This guide provides a comprehensive comparison of α-benzil monoxime with other established methods for the quantitative determination of transition metals, specifically focusing on cobalt, palladium, and a comparative look at nickel analysis. The information presented is supported by experimental data to aid in the selection of the most suitable analytical method for your research needs.
Introduction to α-Benzil Monoxime in Quantitative Analysis
α-Benzil monoxime is a versatile organic reagent that forms stable, colored complexes with various metal ions, making it a valuable tool in spectrophotometric analysis. Its ability to selectively bind with certain metals allows for their quantification even in complex matrices. This guide will delve into the performance of α-benzil monoxime in determining cobalt and palladium and compare it with alternative methods, including dimethylglyoxime for nickel and nitroso-R-salt for cobalt.
Comparative Analysis of Analytical Performance
The efficacy of an analytical method is determined by several key performance indicators, including its linearity, sensitivity (as indicated by molar absorptivity and limit of detection), and precision (expressed as relative standard deviation). The following tables summarize these parameters for α-benzil monoxime and its alternatives.
Cobalt Analysis: α-Benzil Monoxime vs. Nitroso-R-Salt
| Parameter | α-Benzil Monoxime (Spectrophotometry) | Nitroso-R-Salt (Spectrophotometry) |
| Linear Range | 0.05 - 2.2 µg/mL[1][2] | Up to 15 mg/L[3] |
| Molar Absorptivity | 2.55 x 10⁴ - 3.72 x 10⁴ L mol⁻¹ cm⁻¹[1][2] | 1.607 x 10⁴ L mol⁻¹ cm⁻¹[4] |
| Limit of Detection (LOD) | 0.01 µg/mL[2] | 0.1 mg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.3 mg/L[3] |
| Precision (RSD) | 0.4% - 2.3%[2] | ~2%[3] |
| Accuracy (Recovery) | Satisfactory recoveries reported[1] | ~100%[3] |
| Wavelength (λmax) | 380 nm[1][2] | 500 - 550 nm[4] |
| pH | 8.8 - 9.3[2] | 6.5 - 7.5[4] |
Palladium Analysis: α-Benzil Monoxime
| Parameter | α-Benzil Monoxime (Spectrophotometry) |
| Linear Range | 0.3 - 12.0 µg/mL |
| Molar Absorptivity | Not explicitly stated |
| Limit of Detection (LOD) | 0.07 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Precision (RSD) | 0.4% - 7.1% |
| Accuracy (Recovery) | 92.8% - 100.1% |
| Wavelength (λmax) | 441.8 nm and 677.0 nm |
| pH | Acidic (0.10 M Perchloric Acid) |
Nickel Analysis: Dimethylglyoxime (DMG) as a Comparative Reagent
| Parameter | Dimethylglyoxime (Spectrophotometry) | Dimethylglyoxime (Gravimetric) |
| Linear Range | 0.2 - 1.2 ppm | Not Applicable |
| Molar Absorptivity | Not explicitly stated | Not Applicable |
| Limit of Detection (LOD) | 0.0162 ppm | Not Applicable |
| Limit of Quantification (LOQ) | 0.0539 ppm | Not Applicable |
| Precision (RSD) | < 2% for replicate analyses[5] | High precision is a known characteristic |
| Accuracy | Good, with a high linearity (R² = 0.998)[6] | Considered one of the most accurate analytical methods[7] |
| Wavelength (λmax) | 445 nm[6] | Not Applicable |
| pH | 9 - 12[5] | 5 - 9[8] |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible results. The following are step-by-step procedures for the quantitative analysis of cobalt and nickel using the discussed reagents.
Spectrophotometric Determination of Cobalt using α-Benzil Monoxime
1. Preparation of Reagents:
-
Standard Cobalt Solution: Prepare a stock solution of cobalt (e.g., 1000 ppm) and dilute to prepare working standards in the desired concentration range (0.05 - 2.2 µg/mL).
-
α-Benzil Monoxime Solution: Prepare a solution of α-benzil monoxime in a suitable solvent (e.g., ethanol).
-
Buffer Solution: Prepare a buffer solution to maintain the pH in the optimal range of 8.8 - 9.3.
-
Surfactant Solution (Optional): A micellar medium, such as sodium dodecylsulfate (SDS), can be used to enhance sensitivity.[1]
2. Procedure:
-
To a series of volumetric flasks, add aliquots of the standard cobalt solutions and the sample solution.
-
Add the α-benzil monoxime solution and the buffer solution to each flask.
-
If using a micellar medium, add the surfactant solution.
-
Dilute to the mark with a suitable solvent (e.g., chloroform for extraction-based methods or water for micellar methods).[2]
-
Shake well and allow the color to develop.
-
Measure the absorbance at 380 nm against a reagent blank.[1][2]
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.
Gravimetric Determination of Nickel using Dimethylglyoxime (DMG)
1. Preparation of Reagents:
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.
-
Ammonia Solution: A dilute solution of ammonia is used to adjust the pH.
2. Procedure:
-
Accurately weigh a sample containing nickel and dissolve it in a suitable acid.
-
Dilute the solution with distilled water and heat to 60-80°C.
-
Add an alcoholic solution of dimethylglyoxime to the heated solution.
-
Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (pH 5-9) to precipitate the red nickel-dimethylglyoxime complex.[8]
-
Digest the precipitate by keeping the solution hot for about 30 minutes to an hour to ensure complete precipitation and to obtain larger, more easily filterable particles.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until it is free of chloride ions.
-
Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[7]
-
Calculate the mass of nickel from the mass of the dried precipitate using the appropriate gravimetric factor.
Experimental Workflows
Visualizing the experimental process can aid in understanding and implementation. The following diagrams illustrate the workflows for the spectrophotometric and gravimetric methods described.
Conclusion
Both α-benzil monoxime and the compared alternative reagents offer reliable methods for the quantitative analysis of metals. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the concentration of the analyte, the presence of interfering ions, and the available instrumentation.
-
α-Benzil monoxime proves to be a sensitive and accurate reagent for the spectrophotometric determination of cobalt and palladium, with good precision.
-
Nitroso-R-salt is a viable alternative for cobalt determination, though it may have a higher limit of detection compared to α-benzil monoxime under certain conditions.
-
Dimethylglyoxime remains a gold standard for the gravimetric determination of nickel due to its high accuracy and selectivity. The spectrophotometric method using DMG also provides a sensitive and precise alternative for lower concentrations.
By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate method for their quantitative analysis needs.
References
- 1. A facile spectrophotometric method for cobalt determination using alpha-benzilmonoxime in sodium dodecylsulfate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and simple extractive-spectrophotometric method for the determination of microgram amount of cobalt by using alpha-benzilmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photometric determination of cobalt with nitroso-R-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. people.bu.edu [people.bu.edu]
Comparative study of different oximes as analytical reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical reagent is paramount for accurate and reliable quantification of metal ions. Oximes, a class of organic compounds containing the R1R2C=NOH functional group, have long been employed as versatile reagents in both gravimetric and spectrophotometric analysis due to their ability to form stable, often colored, complexes with various metal ions. This guide provides a comparative study of three widely used oximes—Dimethylglyoxime, Salicylaldoxime, and α-Benzoin Oxime—supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific analytical needs.
Performance Comparison of Selected Oximes
The efficacy of an analytical reagent is determined by several key performance indicators, including its selectivity, sensitivity, optimal reaction conditions, and susceptibility to interferences. The following table summarizes these quantitative parameters for Dimethylglyoxime, Salicylaldoxime, and α-Benzoin Oxime in the analysis of their primary target metal ions.
| Analytical Reagent | Target Metal Ion | Analytical Method | Optimal pH | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Detection Limit | Key Interferences |
| Dimethylglyoxime | Nickel (Ni²⁺) | Gravimetric | 5.0 - 9.0[1] | - | - | Fe²⁺, Cu²⁺, Co²⁺[2] |
| Spectrophotometric | 9.0 - 12.0[3] | 5.42 x 10⁴ at 445 nm[3] | 1.7 x 10⁻⁷ mol·L⁻¹[3] | Au³⁺, Co²⁺, Dichromate[2] | ||
| Salicylaldoxime | Copper (Cu²⁺) | Gravimetric | 2.6[4] | - | - | Fe³⁺, Ni²⁺ (at pH > 3.3)[4] |
| Spectrophotometric | ~3.0 | Not explicitly found | Not explicitly found | Fe³⁺ | ||
| α-Benzoin Oxime | Molybdenum (Mo⁶⁺) | Gravimetric | Acidic (e.g., 5% HCl)[5] | - | - | W⁶⁺, Pd²⁺, Cr⁶⁺, V⁵⁺, Ta⁵⁺[5] |
| Copper (Cu²⁺) | Gravimetric | Ammoniacal | - | - | Ni²⁺, Co²⁺, Pt²⁺, Pd²⁺[6] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and accurate results. Below are protocols for key applications of the compared oximes.
Gravimetric Determination of Nickel using Dimethylglyoxime
This method is a classic and highly selective procedure for the quantitative analysis of nickel.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid).
-
If interfering ions such as iron are present, add a masking agent like tartaric or citric acid to prevent their precipitation.[1]
-
Dilute the solution with distilled water.
2. Precipitation:
-
Heat the solution to approximately 60-80°C.
-
Add a 1% ethanolic solution of dimethylglyoxime in slight excess.
-
Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal (pH 5-9) to precipitate the scarlet red nickel(II) dimethylglyoximate complex.[1]
3. Digestion and Filtration:
-
Digest the precipitate by keeping the beaker on a water bath for 30-60 minutes to ensure complete precipitation and to obtain a more easily filterable precipitate.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
4. Washing and Drying:
-
Wash the precipitate with cold distilled water until it is free of chloride ions (test with silver nitrate solution).
-
Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
5. Calculation:
-
The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample using the appropriate gravimetric factor.
Spectrophotometric Determination of Copper using Salicylaldoxime
This method relies on the formation of a colored copper-salicylaldoxime complex that can be measured using a spectrophotometer.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a known concentration of copper(II) ions.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
2. Complex Formation:
-
To each standard solution and the unknown sample solution, add a solution of salicylaldoxime.
-
Adjust the pH of the solutions to the optimal range for complex formation (typically around pH 3) using a suitable buffer.[4]
3. Extraction (Optional but recommended for increased sensitivity):
-
The copper-salicylaldoxime complex can be extracted into an organic solvent like chloroform or n-amyl acetate to concentrate the complex and remove interfering species.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for the copper-salicylaldoxime complex against a reagent blank.
-
The λmax for the copper-salicylaldoxime complex is typically in the visible region.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of copper in the unknown sample by interpolating its absorbance on the calibration curve.
Gravimetric Determination of Molybdenum using α-Benzoin Oxime
α-Benzoin oxime is an effective precipitating agent for molybdenum in acidic conditions.
1. Sample Preparation:
-
Dissolve the molybdenum-containing sample in a suitable acid mixture (e.g., hydrochloric and nitric acids).
-
Evaporate the solution with sulfuric acid to fumes to remove excess nitric acid.
-
Dilute the solution with water.
2. Precipitation:
-
Cool the solution to 5-10°C in an ice bath.
-
Add a solution of α-benzoin oxime in ethanol with stirring to precipitate molybdenum as a white, flocculent precipitate. The solution should be distinctly acidic.[5]
3. Filtration and Washing:
-
Allow the precipitate to settle for a few minutes.
-
Filter the precipitate through a quantitative filter paper.
-
Wash the precipitate with a cold, dilute sulfuric acid solution containing a small amount of α-benzoin oxime.
4. Ignition and Weighing:
-
Transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Carefully char the filter paper and then ignite the precipitate in a muffle furnace at 500-525°C to convert it to molybdenum trioxide (MoO₃).
-
Cool the crucible in a desiccator and weigh it to determine the mass of MoO₃.
5. Calculation:
-
Calculate the percentage of molybdenum in the original sample based on the weight of the molybdenum trioxide obtained.
Visualizing the Analytical Process
To better understand the logical flow of the analytical procedures and the underlying chemical reactions, the following diagrams are provided.
References
Linearity and working range for palladium determination with 1,2-Diphenylethanedione monoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the determination of palladium, a crucial element in various catalytic processes within the pharmaceutical industry.[1][2] The monitoring of residual palladium in active pharmaceutical ingredients (APIs) is essential to ensure product safety and quality.[1][2] This document outlines and contrasts the performance of a spectrophotometric method using an oxime-based chelating agent, conceptually similar to 1,2-Diphenylethanedione monoxime, with other prevalent analytical techniques. The comparison focuses on key performance indicators such as linearity and working range, supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for palladium determination depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of different techniques.
| Method | Reagent/Technique | Linear Range | Limit of Detection (LOD) | Correlation Coefficient (R²) |
| Spectrophotometry | α-Benzilmonoxime | 0.3-12.0 µg/mL & 0.7-20 µg/mL | 0.07 µg/mL & 0.10 µg/mL | Not Specified |
| 2-Mercaptoethanol | 1.39-8.36 µg/cm³ | 0.396 µg/cm³ | Not Specified | |
| ICP-MS | Not Applicable | 0.025–10 µg/L | 0.001 µg/L | 0.9999 |
| Flame AAS | Not Applicable | 2.5-15 ppm | 8.33 ppm | 0.999970 |
| Flame AAS | Not Applicable | 0.25-1.5 mg/L | Not Specified | 0.998 |
Note: Data is compiled from multiple sources for comparison purposes.[3][4][5][6][7]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Spectrophotometric Determination with an Oxime Reagent (e.g., α-Benzilmonoxime)
This method is based on the formation of a colored complex between palladium(II) and an oxime, such as α-benzilmonoxime, in a micellar solution, which can be measured spectrophotometrically.[6][8]
-
Reagents and Solutions:
-
Standard Palladium(II) solution
-
α-Benzilmonoxime solution in ethanol
-
Triton X-100 micellar solution
-
Perchloric acid (0.10 M)
-
-
Procedure:
-
To a series of standard solutions containing varying concentrations of palladium(II), add the α-benzilmonoxime solution.
-
Add Triton X-100 solution and 0.10 M perchloric acid.
-
Allow the reaction to proceed and the color to develop. The palladium complex with α-benzilmonoxime forms a stable green complex.[8]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (e.g., 441.8 nm or 677.0 nm for the Pd(II)-α-benzilmonoxime complex).[6]
-
Construct a calibration curve by plotting absorbance versus concentration to determine the linearity and working range.
-
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of determining trace and ultra-trace elemental impurities in pharmaceutical samples.[1][3][9]
-
Sample Preparation:
-
Accurately weigh the sample material (e.g., 50 mg of a biological sample).
-
Digest the sample in a mixture of nitric acid and hydrochloric acid (e.g., 3:1 v/v) in a closed-tube system at an elevated temperature (e.g., 90°C for 60 minutes).[3]
-
-
Analysis:
-
Introduce the digested sample solution into the ICP-MS instrument.
-
The sample is nebulized and transported into the argon plasma, which ionizes the atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of each ion, which is proportional to the concentration of the element in the original sample.
-
Calibration is performed using certified reference materials to ensure accuracy.
-
3. Flame Atomic Absorption Spectrometry (FAAS)
FAAS is a common technique for the determination of metals in various samples.[4][10]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg of palladium acetate).
-
Digest the sample using concentrated hydrochloric acid with heating.
-
Cool the solution and dilute it to a known volume with 5N hydrochloric acid.[4]
-
-
Analysis:
-
Aspirate the sample solution into an air-acetylene flame.
-
A hollow cathode lamp emitting light at a wavelength specific to palladium (e.g., 244.7 nm) is used.[4]
-
The palladium atoms in the flame absorb this light, and the amount of absorption is proportional to the concentration of palladium in the sample.
-
A calibration curve is prepared using standard solutions of known palladium concentrations to quantify the amount in the sample.[4]
-
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for palladium determination and the chemical interaction involved in the spectrophotometric method.
Caption: A generalized experimental workflow for palladium determination.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry : Oriental Journal of Chemistry [orientjchem.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. isca.in [isca.in]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 10. orientjchem.org [orientjchem.org]
1,2-Diphenylethanedione Monoxime: A Comparative Guide to its Selectivity for Palladium over other Platinum Group Metals
For Researchers, Scientists, and Drug Development Professionals
The selective determination and separation of palladium from other platinum group metals (PGMs) is a critical challenge in analytical chemistry, precious metal refining, and the development of palladium-based pharmaceuticals. Among the various reagents utilized for this purpose, 1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime, has demonstrated significant promise due to its high selectivity for palladium(II) ions. This guide provides a comprehensive comparison of the performance of this compound, supported by available experimental data and detailed protocols.
High Selectivity in Acidic Media
This compound reacts with palladium(II) to form a stable, colored complex, which can be quantified spectrophotometrically or isolated for gravimetric analysis. A key factor influencing its selectivity is the acidity of the medium. In strongly acidic solutions, the formation of complexes between this compound and other metal cations, including other PGMs, is largely suppressed. This allows for the highly selective determination of palladium.
Quantitative Comparison of Selectivity
While comprehensive quantitative data for the recovery of all platinum group metals under identical conditions using this compound is not extensively documented in a single source, the literature strongly indicates a high degree of selectivity for palladium. The following table summarizes the observed selectivity based on available interference studies.
| Metal Ion | Interference Level | Remarks |
| Palladium (Pd²⁺) | Forms stable complex | The basis for selective determination. |
| Platinum (Pt⁴⁺) | Minimal interference in highly acidic solutions. | High acid concentration prevents complex formation. |
| Rhodium (Rh³⁺) | Minimal interference in highly acidic solutions. | Selectivity is enhanced by controlling the pH. |
| Ruthenium (Ru³⁺) | Minimal interference in highly acidic solutions. | |
| Iridium (Ir³⁺/Ir⁴⁺) | Minimal interference in highly acidic solutions. | |
| Osmium (Os⁴⁺) | Minimal interference in highly acidic solutions. |
Note: The term "minimal interference" indicates that in the presence of these metals, the determination of palladium is not significantly affected under the optimized acidic conditions. For precise quantitative analysis, it is always recommended to perform validation studies with synthetic mixtures representative of the sample matrix.
Comparison with an Alternative Reagent: Dimethylglyoxime
Dimethylglyoxime is another widely used oxime-based reagent for the determination of palladium. Both reagents offer high selectivity, but there are some differences in their application.
| Feature | This compound | Dimethylglyoxime |
| Sensitivity | High | High |
| Selectivity | Excellent in highly acidic media | Excellent, with fewer interfering ions reported |
| Complex Solubility | The palladium complex is soluble in organic solvents, suitable for extractive spectrophotometry. | The palladium complex is a bulky precipitate, primarily used for gravimetric analysis. |
| Interferences | Primarily from other PGMs at lower acidities. | Fewer reported interferences from other metals. |
Experimental Protocol: Spectrophotometric Determination of Palladium
This protocol is based on the highly selective reaction between palladium(II) and this compound in a micellar medium, which enhances the stability and sensitivity of the measurement.
1. Reagents and Solutions:
-
Palladium(II) Standard Solution (1000 ppm): Dissolve an appropriate amount of palladium(II) chloride in dilute hydrochloric acid.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Perchloric Acid (1 M): Prepare by diluting concentrated perchloric acid.
-
Triton X-100 Solution (1% v/v): Prepare by diluting Triton X-100 in deionized water.
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Procedure:
-
To a 10 mL volumetric flask, add an aliquot of the sample solution containing palladium(II).
-
Add 1 mL of 1 M perchloric acid.
-
Add 2 mL of the 1% Triton X-100 solution.
-
Add 1 mL of the 0.1% this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the palladium sample.
-
Construct a calibration curve using standard palladium solutions of known concentrations to determine the concentration of palladium in the sample.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for palladium determination and the logical basis for the selectivity of this compound.
Caption: Experimental workflow for the selective determination of palladium.
Caption: Logical diagram illustrating the basis of selectivity.
Conclusion
This compound stands out as a highly selective reagent for the determination and separation of palladium from other platinum group metals. Its efficacy is particularly pronounced in strongly acidic environments, which effectively minimizes interferences from other PGMs. While more comprehensive quantitative data on the simultaneous separation of all PGMs would be beneficial, the existing literature strongly supports its application for achieving high-purity palladium in various analytical and industrial processes. The provided experimental protocol and workflows offer a practical guide for researchers and professionals seeking to leverage the selective properties of this valuable reagent.
A Comparative Guide to the Spectrophotometric Determination of Palladium(II): The Pd(II)-α-Benzilmonoxime Complex and its Alternatives
For researchers, scientists, and professionals in drug development requiring precise quantification of palladium(II), spectrophotometry offers a rapid, accessible, and cost-effective analytical approach. The choice of complexing agent is paramount to the sensitivity, selectivity, and overall performance of the assay. This guide provides a detailed comparison of the analytical performance of the Pd(II)-α-benzilmonoxime complex with other notable chromogenic reagents, supported by experimental data and protocols.
Performance Comparison of Common Chromogenic Reagents for Palladium(II) Determination
The selection of an appropriate reagent for the spectrophotometric analysis of palladium(II) is critical and depends on factors such as the required sensitivity, the presence of interfering ions, and the desired pH range for the analysis. The following table summarizes the key performance indicators for the Pd(II)-α-benzilmonoxime complex and several common alternatives.
| Reagent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) | Optimal pH/Acidity | Linearity Range (µg/mL) | Notable Interferences |
| α-Benzilmonoxime | Not explicitly stated, but method is sensitive | 441.8 | 0.10 M HClO₄ | 0.3 - 12.0 | High concentration of acid minimizes interferences from other cations.[1] |
| Dimethylglyoxime (DMG) | 0.4 x 10⁴ | 481 | pH 5.0-6.0 | 2.0 - 16.0 | Au, Se, Pt (partially)[2][3] |
| 2-Mercaptoethanol | 2.26 x 10⁴ | 315 | pH 4.0 | 1.39 - 8.36 | Not significantly affected by various cations and anions.[4][5] |
| 5-Bromo salicylaldehyde isonocotinoyl hydrazone (5-BrSAINH) | 1.30 x 10⁴ | 445 | pH 2.5 - 3.0 | 1.06 - 10.64 | Various diverse ions have been studied. |
| o-Methoxyphenyl thiourea (OMePT) | 3.38 x 10³ | 325 | 1.0 M HCl | Up to 15.0 | Free from a large number of interferences from cations and anions.[6] |
| 3-Phenoxy benzaldoxime | 2.43 x 10³ | 435 | pH 4.0 | 0.4 - 40 | Foreign ions have been studied.[7] |
| p-Dimethylaminebenzylidenerhodanine | 3.0 x 10⁴ | Not specified | pH 2.4 | 0.2 - 2.4 | Au³⁺, Ir³⁺, Cr(VI) are serious interferents.[8] |
| Isonitroso-p-nitroacetophenone thiosemicarbazone (HINATS) | 910 | 410 | pH 0.0 - 4.0 | 5.0 - 80 | Interferences by various ions have been studied.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the determination of palladium(II) using α-benzilmonoxime and two common alternative reagents.
Method 1: Determination of Pd(II) using α-Benzilmonoxime in a Micellar Medium
This method utilizes a micellar medium to enhance the stability and sensitivity of the Pd(II)-α-benzilmonoxime complex.
Reagents and Solutions:
-
Palladium(II) Standard Solution: Prepare a stock solution of Pd(II) by dissolving a known weight of palladium chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid and diluting with distilled water. Standardize the solution by a suitable method (e.g., gravimetry with dimethylglyoxime). Prepare working standards by appropriate dilution.
-
α-Benzilmonoxime Solution: Prepare a solution of α-benzilmonoxime in ethanol.[1]
-
Triton X-100 Solution: Prepare a 1.2% (v/v) aqueous solution of Triton X-100.
-
Perchloric Acid (HClO₄): 0.10 M solution.
Procedure:
-
To a series of 10 mL volumetric flasks, add increasing volumes of the standard Pd(II) solution to cover the linear range (0.3-12.0 µg/mL).
-
Add 1.0 mL of 1.2% Triton X-100 solution and 1.0 mL of 0.10 M perchloric acid to each flask.
-
Add an appropriate volume of the α-benzilmonoxime solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for a specified time (the complex is reported to be stable for at least one day).[1]
-
Measure the absorbance at 441.8 nm against a reagent blank prepared in the same manner but without the palladium standard.
-
Construct a calibration curve by plotting absorbance versus the concentration of Pd(II).
-
For sample analysis, an aliquot of the sample solution is treated in the same way as the standards.
Method 2: Determination of Pd(II) using Dimethylglyoxime (DMG)
This is a classic and highly selective method for palladium determination.
Reagents and Solutions:
-
Palladium(II) Standard Solution: Prepared as described in Method 1.
-
Dimethylglyoxime Solution: Prepare a 1% (w/v) solution of dimethylglyoxime in ethanol.
-
Buffer Solution (pH 5.0-6.0): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the desired pH.
-
Sodium Dodecyl Sulfate (SDS) Solution (Optional): A 0.02% SDS solution can be used as a micellar medium to enhance solubility and sensitivity.[3]
Procedure:
-
Pipette an aliquot of the Pd(II) standard solution into a 25 mL volumetric flask.
-
Add the buffer solution to adjust the pH to the optimal range of 5.0-6.0.
-
If using a micellar medium, add the SDS solution.
-
Add a sufficient amount of the 1% dimethylglyoxime solution.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the solution to stand for a specified time for complete color development.
-
Measure the absorbance of the yellow complex at 481 nm against a reagent blank.
-
Prepare a calibration curve and determine the concentration of palladium in the sample solution.
Method 3: Determination of Pd(II) using 2-Mercaptoethanol
This method offers high sensitivity for the determination of palladium.
Reagents and Solutions:
-
Palladium(II) Standard Solution: Prepared as described in Method 1.
-
2-Mercaptoethanol Solution: Prepare a 0.01% aqueous solution of 2-mercaptoethanol.[4]
-
Buffer Solution (pH 4.0): Prepare a potassium hydrogen phthalate-hydrochloric acid buffer of pH 4.[4][5]
Procedure:
-
In a 25 cm³ standard flask, place an aliquot of the Pd(II) solution.[4]
-
Add 10 cm³ of the 0.01% 2-mercaptoethanol solution.[4]
-
Make up the volume to the mark with the pH 4 buffer solution and shake well.[4]
-
Measure the absorbance of the light yellow colored complex at 315 nm against a reagent blank.[4]
-
Construct a calibration curve to determine the palladium concentration in unknown samples.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the spectrophotometric determination of Palladium(II).
Caption: Generalized workflow for the spectrophotometric determination of Palladium(II).
Conclusion
The spectrophotometric determination of palladium(II) can be effectively achieved using a variety of chromogenic reagents. The Pd(II)-α-benzilmonoxime complex, particularly in a micellar medium, offers a sensitive and selective method.[1] However, the choice of the optimal reagent will ultimately depend on the specific requirements of the analysis, including the sample matrix, potential interferences, and desired sensitivity. Reagents like dimethylglyoxime are renowned for their high selectivity, while others such as 2-mercaptoethanol provide excellent sensitivity.[2][4][5] By carefully considering the comparative data and adhering to the detailed experimental protocols provided, researchers can select and implement the most suitable spectrophotometric method for their palladium(II) quantification needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. isca.in [isca.in]
- 6. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. Extractive Spectrophotometric Determination of Palladium (II) With Isonitroso P-Nitro Acetophenone Thiosemicarbazone (Hinats) : Oriental Journal of Chemistry [orientjchem.org]
A Head-to-Head Battle for Metal Analysis: Cross-Validation of the α-Benzil Monoxime Method with ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of metals is a critical aspect of quality control, safety assessment, and efficacy studies. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is often considered the gold standard for elemental analysis due to its high sensitivity and multi-element capabilities, classical spectrophotometric methods, such as the α-benzil monoxime method, can offer a cost-effective and accessible alternative for specific applications. This guide provides a comprehensive cross-validation and comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals at extremely low concentrations, often at the parts-per-trillion (ppt) level or even lower.[1][2][3][4] Its ability to simultaneously measure a wide range of elements makes it a highly efficient tool in pharmaceutical and biomedical research, particularly for the analysis of elemental impurities as mandated by regulatory bodies like the United States Pharmacopeia (USP).[5][6]
On the other hand, the α-benzil monoxime method is a spectrophotometric technique based on the formation of a colored complex between the α-benzil monoxime reagent and specific metal ions. The intensity of the color, which is proportional to the metal concentration, is then measured using a spectrophotometer. While traditionally known for the determination of cobalt, this method has also been successfully applied to the analysis of other metals such as palladium, nickel, and copper.
Comparative Performance Analysis
The choice between the α-benzil monoxime method and ICP-MS often depends on a variety of factors including the specific metal of interest, the required detection limits, sample throughput, and available resources. The following tables summarize the key performance characteristics of each method based on available literature.
| Parameter | α-Benzil Monoxime Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetry/Spectrophotometry | Atomic Mass Spectrometry |
| Analytes | Primarily single element analysis (e.g., Co, Pd, Ni, Cu) | Multi-element analysis (most of the periodic table) |
| Sensitivity | ppm to high ppb range (µg/mL to ng/mL) | ppt to ppq range (ng/L to pg/L)[1][2][3][4] |
| Throughput | Lower, sequential analysis | High, simultaneous analysis of multiple elements |
| Instrumentation Cost | Low | High |
| Operational Complexity | Relatively simple | Requires skilled operators |
| Matrix Interference | Susceptible to interferences from other ions and sample matrix | Can be affected by matrix effects, but correctable with advanced techniques |
Table 1: General Comparison of α-Benzil Monoxime Method and ICP-MS
Quantitative Performance Data for Specific Metals
The following table provides a more detailed comparison of the quantitative performance of the α-benzil monoxime method for specific metals against the typical capabilities of ICP-MS.
| Metal | Method | Wavelength (nm) | pH / Medium | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit |
| Cobalt (Co) | α-Benzil Monoxime | 380 | 9.0 | 0.05 - 1.50 µg/mL | 3.72 x 10⁴ | Not specified |
| ICP-MS | - | - | Wide dynamic range (ppt to ppm) | - | ~0.001 µg/L | |
| Palladium (Pd) | α-Benzil Monoxime | 441.8 & 677.0 | 0.10 M HClO₄ in Triton X-100 | 0.3 - 12.0 µg/mL | Not specified | 0.07 µg/mL |
| ICP-MS | - | - | Wide dynamic range (ppt to ppm) | - | ~0.001 µg/L | |
| Nickel (Ni) | α-Benzil Monoxime | 382 | 9.0 | 1.17 - 12.91 µg/mL | 0.72 x 10⁴ | Not specified |
| ICP-MS | - | - | Wide dynamic range (ppt to ppm) | - | ~0.005 µg/L | |
| Copper (Cu) | α-Benzil Monoxime | 355 | 3-6 | Not specified | 2.2 x 10⁴ | Not specified |
| ICP-MS | - | - | Wide dynamic range (ppt to ppm) | - | ~0.01 µg/L |
Table 2: Comparison of Quantitative Performance for Selected Metals
Experimental Protocols
α-Benzil Monoxime Spectrophotometric Method (General Protocol for Cobalt)
This protocol is a generalized procedure based on published methods.[7]
-
Reagent Preparation: Prepare a standard solution of the metal of interest and a solution of α-benzil monoxime in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Dissolve the sample in an appropriate solvent. Depending on the matrix, acid digestion may be necessary.
-
Complex Formation: In a volumetric flask, add an aliquot of the sample solution, a buffering agent to adjust the pH to the optimal range (e.g., pH 9.0 for cobalt), and the α-benzil monoxime solution.
-
Extraction (if necessary): If the complex is not soluble in the aqueous phase, extract it into an organic solvent like chloroform.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance against a reagent blank.
-
Quantification: Determine the concentration of the metal from a calibration curve prepared using standard solutions.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method (General Protocol)
This protocol is a generalized procedure based on established practices for pharmaceutical analysis.[5][6]
-
Sample Preparation: Accurately weigh the sample and digest it using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. This ensures the complete dissolution of the sample and destruction of the organic matrix.
-
Dilution: Dilute the digested sample solution with deionized water to a suitable volume to bring the metal concentrations within the linear range of the instrument and to minimize matrix effects.
-
Internal Standard Addition: Add an internal standard solution to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
-
Instrument Calibration: Prepare a series of calibration standards of the target metals and use them to calibrate the ICP-MS instrument.
-
Analysis: Introduce the prepared samples into the ICP-MS system. The sample is nebulized and transported into the high-temperature argon plasma, where it is desolvated, atomized, and ionized. The ions are then guided into the mass spectrometer, separated based on their mass-to-charge ratio, and detected.
-
Data Analysis: The instrument software calculates the concentration of each metal in the original sample based on the detected ion intensities and the calibration curve.
Visualizing the Workflow
To better illustrate the experimental procedures, the following diagrams outline the workflows for both the α-benzil monoxime and ICP-MS methods.
Caption: Experimental workflow for the α-benzil monoxime method.
Caption: Experimental workflow for the ICP-MS method.
Cross-Validation and Method Selection
A direct cross-validation study comparing the α-benzil monoxime method with ICP-MS for the same set of samples was not identified in the reviewed literature. However, a comparison of their individual performance characteristics provides valuable insights for method selection.
For applications where ultra-trace level detection of multiple elements is required, such as in the analysis of elemental impurities in pharmaceuticals according to USP <232>, ICP-MS is the undisputed method of choice.[5][6] Its high sensitivity, specificity, and high-throughput capabilities are essential for meeting stringent regulatory requirements.
The α-benzil monoxime method, while less sensitive, presents a viable alternative in specific scenarios. For instance, in a research or quality control setting where the analysis of a single, known metal (like cobalt, palladium, nickel, or copper) at the ppm level is the primary objective, this spectrophotometric method can be a highly cost-effective and straightforward approach. Its lower instrumentation cost and simpler operation make it accessible to a wider range of laboratories.
When considering the α-benzil monoxime method, it is crucial to perform a thorough method validation for the specific sample matrix to assess for potential interferences from other ions that may also react with the reagent or absorb at the same wavelength.
Conclusion
Both the α-benzil monoxime method and ICP-MS are valuable tools for metal analysis, each with its distinct advantages and limitations. ICP-MS offers unparalleled sensitivity and multi-element capability, making it indispensable for trace and ultra-trace analysis in regulated environments. The α-benzil monoxime method provides a simple, low-cost alternative for the quantification of specific metals at higher concentrations. The selection of the most appropriate technique should be based on a careful consideration of the analytical requirements, including the target analytes, required detection limits, sample matrix, throughput needs, and budgetary constraints. For critical applications, especially in drug development, a cross-validation of a newly developed spectrophotometric method against a well-established technique like ICP-MS is highly recommended to ensure the accuracy and reliability of the results.
References
- 1. azom.com [azom.com]
- 2. Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 6. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 7. A facile spectrophotometric method for cobalt determination using alpha-benzilmonoxime in sodium dodecylsulfate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Applications of 1,2-Diphenylethanedione Monoxime and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime, and its derivatives have emerged as versatile chromogenic reagents in analytical chemistry. Their ability to form stable, colored complexes with various metal ions makes them highly suitable for spectrophotometric analysis. This guide provides a comparative overview of their analytical applications, focusing on performance metrics, experimental protocols, and the logical workflow of the analytical process.
Performance Comparison of α-Benzil Monoxime and Its Derivatives
The analytical performance of α-benzil monoxime and its derivatives is primarily evaluated based on their sensitivity, selectivity, and the specific conditions required for complex formation. The following tables summarize the quantitative data for the determination of several metal ions using these reagents.
Table 1: Spectrophotometric Determination of Cobalt(II) using α-Benzil Monoxime
| Parameter | Method A: Micellar Medium | Method B: Solvent Extraction |
| Reagent | α-Benzil monoxime in Sodium Dodecylsulfate (SDS) | α-Benzil monoxime |
| Analyte | Cobalt(II) | Cobalt(II) |
| pH | 9.0 | 8.8 - 9.3 |
| Wavelength (λmax) | 380 nm | 380 nm |
| Linear Range | 0.05 - 1.50 µg/mL[1] | 0.08 - 2.2 µg/mL[2] |
| Molar Absorptivity (ε) | 3.72 x 10⁴ L mol⁻¹ cm⁻¹[1] | 2.55 x 10⁴ L mol⁻¹ cm⁻¹[2] |
| Limit of Detection (LOD) | Not Specified | 0.01 µg/mL[2] |
| Solvent | Aqueous (SDS micelles) | Chloroform[2] |
| Relative Standard Deviation (RSD) | Not Specified | 0.4% (at 2.2 µg/mL), 0.8% (at 1.1 µg/mL), 2.3% (at 0.08 µg/mL)[2] |
Table 2: Spectrophotometric Determination of Lead(II) and Mercury(II) using α-Benzil Monoxime Derivatives
| Parameter | Method C: Lead(II) Determination | Method D: Mercury(II) Determination |
| Reagent | Benzil α-monoxime isonicotinoyl hydrazone | Diacetyl Monoxime Isonicotinoyl Hydrazone (DMIH)* |
| Analyte | Lead(II) | Mercury(II) |
| pH | 10 - 11 | 5.5 |
| Wavelength (λmax) | 405 nm | 351 nm |
| Linear Range | Not Specified | 1.003 – 12.03 µg/mL |
| Molar Absorptivity (ε) | 1.18 x 10⁴ L mol⁻¹ cm⁻¹ | 2.23 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Sandell's Sensitivity | Not Specified | 0.00225 µg/cm² |
| Solvent | Aqueous | Aqueous (Water-soluble complex) |
| Stoichiometry (M:L) | Not Specified | 1:1 |
| Stability Constant | Not Specified | 6.692 x 10⁶ |
*Diacetyl monoxime is a related α-dioxime, and its isonicotinoyl hydrazone derivative is included for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are outlines of the experimental protocols for the spectrophotometric determination of cobalt(II), lead(II), and mercury(II) as described in the literature.
Protocol for Cobalt(II) Determination (Solvent Extraction Method)[2]
-
Reagent Preparation: Prepare a standard stock solution of Co(II). Prepare a solution of α-benzil monoxime in a suitable organic solvent (e.g., ethanol).
-
Sample Preparation: Take an aliquot of the sample solution containing Co(II) in the concentration range of 0.08 - 2.2 µg/mL.
-
pH Adjustment: Adjust the pH of the aqueous solution to the range of 8.8 - 9.3 using an appropriate buffer solution.
-
Complexation and Extraction: Add the α-benzil monoxime solution to the aqueous sample. The mixture is then extracted with chloroform. The Co(II) forms a yellow-colored chelate with the reagent, which is extracted into the chloroform layer.
-
Measurement: Measure the absorbance of the organic extract at 380 nm against a reagent blank.
-
Quantification: Determine the concentration of Co(II) from a calibration curve prepared using standard solutions.
Protocol for Lead(II) Determination
-
Reagent Preparation: Synthesize Benzil α-monoxime isonicotinoyl hydrazone. Prepare a standard stock solution of Pb(II).
-
Sample Preparation: Take an aliquot of a water sample potentially containing Pb(II).
-
pH Adjustment: Adjust the pH of the sample to the 10-11 range using a suitable buffer to ensure basic medium.
-
Complexation: Add the reagent solution to the sample. A yellow-colored solution forms in the presence of Pb(II).
-
Measurement: Measure the absorbance of the solution at 405 nm.
-
Quantification: Determine the concentration of Pb(II) using a calibration curve.
Protocol for Mercury(II) Determination
-
Reagent Preparation: Prepare a standard stock solution of Hg(II) (0.01 M) by dissolving mercuric chloride in doubly distilled water. Prepare the Diacetyl Monoxime Isonicotinoyl Hydrazone (DMIH) reagent (0.01 M) by dissolving it in Dimethylformamide (DMF). Prepare buffer solutions (acidic buffer, pH 5.5).
-
Sample Preparation: Take an aliquot of the sample solution containing Hg(II) within the Beer's law validity range (1.003 – 12.03 µg/mL).
-
Complexation: In a volumetric flask, mix the sample solution with the acidic buffer (pH 5.5) and then add the DMIH reagent solution. A yellow-colored water-soluble complex is formed.
-
Measurement: Measure the absorbance of the complex at 351 nm against a reagent blank. For derivative spectrophotometry, measure the peak height at 400 nm.
-
Quantification: Construct a calibration plot of absorbance (or peak height) versus the concentration of standard Hg(II) solutions to determine the concentration in the unknown sample.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the spectrophotometric determination of metal ions using this compound or its derivatives.
Caption: General workflow for spectrophotometric metal ion analysis.
Logical Comparison of Reagents
The selection of a specific this compound derivative for a particular analytical application depends on several factors. The diagram below outlines the logical considerations for choosing an appropriate reagent.
Caption: Decision tree for reagent selection in analytical applications.
References
Safety Operating Guide
Proper Disposal of 1,2-Diphenylethanedione Monoxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-Diphenylethanedione monoxime (also known as α-Benzil monoxime), emphasizing safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling occurs in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. In case of a spill, contain the material with an inert absorbent and follow the disposal procedures outlined below.
Quantitative Disposal Data
While specific quantitative limits for the disposal of this compound are not extensively defined in publicly available literature, general principles of chemical waste management should be strictly followed. The primary goal is to prevent its release into the environment.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid waste (unless mixed with hazardous solvents) | General Laboratory Waste Guidelines |
| Small Quantities (<1g) | May be managed as general chemical waste, subject to local regulations. | Institutional Chemical Waste Protocols |
| Large Quantities (>1g) | Must be disposed of as chemical waste through a licensed contractor. | EPA Hazardous Waste Regulations |
| Contaminated Materials | All PPE and materials used in handling and cleanup should be disposed of as chemical waste. | Standard Laboratory Safety Procedures |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and environmental protection. The following workflow outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Experimental Protocols Cited
The disposal procedures outlined are based on standard best practices for chemical laboratory safety and waste management. Specific experimental protocols for the treatment of this compound waste are not typically performed in a standard laboratory setting. Instead, the focus is on safe containment and transfer to a licensed waste disposal facility.
Waste Collection and Storage:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "14090-77-8," and the approximate quantity. Also, include the date of accumulation.
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area, away from general laboratory traffic.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional local requirements.
Essential Safety and Operational Guidance for Handling 1,2-Diphenylethanedione Monoxime
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 1,2-Diphenylethanedione monoxime. The following procedures are designed to minimize risk and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound in a solid form, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times to protect from splashes or airborne particles.[1][2][3] A face shield may be necessary for procedures with a higher risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected before use and changed regularly to prevent cross-contamination.[1] |
| Laboratory Coat | A full-sleeved lab coat is required to protect the skin from accidental contact.[2] | |
| Protective Clothing | For larger quantities or when generating dust, disposable coveralls may be necessary.[2][4] | |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved respirator or a dust mask when handling the powder outside of a fume hood to avoid inhalation.[1][4] |
| Foot Protection | Closed-toe Shoes | Safety shoes are essential to protect against spills and falling objects in the laboratory.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount for safety. The following steps outline the process for safely handling this compound from preparation to cleanup.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Cleanup :
-
Clean up spills immediately.[8] For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled waste container.[5][7] Avoid generating dust during cleanup.[7]
-
Decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Remove PPE carefully, avoiding contamination of skin or clothing.
-
Wash hands thoroughly with soap and water after handling the chemical.[7]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Classification : Chemical waste generators are responsible for determining if a substance is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[6] Oxime-containing compounds may be categorized as toxic waste.[9]
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a separate, clearly labeled, and sealed container.[10]
-
Container Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage : Store the hazardous waste in a designated satellite accumulation area.
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[10]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. realsafety.org [realsafety.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. my.ahu.edu [my.ahu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
